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  • Product: (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
  • CAS: 30148-18-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Cytotoxicity Screening of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Abstract This technical guide provides a comprehensive framework for the in vitro cytotoxicity screening of the novel compound, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. The imidazole scaffold is a critical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro cytotoxicity screening of the novel compound, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. The imidazole scaffold is a critical pharmacophore in modern medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2] This document outlines a scientifically rigorous, multi-faceted approach to evaluating the cytotoxic potential of this specific molecule. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key assays, and discuss the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic profile of novel chemical entities.

Introduction: The Rationale for Cytotoxicity Screening

The imidazole ring is a versatile heterocyclic motif present in many clinically approved anticancer agents.[2] Its derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial kinases and enzymes involved in tumor progression.[1][3] The compound (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, with its specific substitutions, represents a novel chemical entity with unexplored biological activity. Preliminary assessment of its potential as a therapeutic agent necessitates a thorough in vitro cytotoxicity screening to determine its dose-dependent effects on cell viability and to elucidate its primary mechanism of action at the cellular level.

This guide will focus on a tiered screening strategy, beginning with broad-spectrum cytotoxicity assays and progressing to more specific mechanistic studies. This approach ensures a comprehensive understanding of the compound's cellular effects and provides a solid foundation for further preclinical development.

Experimental Design: A Multi-Parametric Approach

A robust cytotoxicity assessment relies on more than a single assay. Different assays measure distinct cellular parameters, and a combination of methods provides a more complete picture of a compound's effects.[4] Our experimental design is centered around three key questions:

  • Is the compound cytotoxic? (Primary Viability Assays)

  • How does the compound kill cells? (Mechanistic Assays)

  • What is the therapeutic window? (Selective Cytotoxicity)

Cell Line Selection: Targeting Relevant Cancer Phenotypes

The choice of cell lines is critical and should be guided by the potential therapeutic application of the compound.[5] Given the broad anticancer activity of many imidazole derivatives, a panel of cell lines representing different cancer types is recommended.[1][6] Furthermore, including a non-cancerous cell line is essential for evaluating selective cytotoxicity.

Table 1: Recommended Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, well-characterized.[7]
MDA-MB-231 Triple-Negative Breast CancerAggressive, invasive phenotype.[7]
A549 Non-Small Cell Lung CarcinomaCommonly used for general cytotoxicity screening.[8]
HCT-116 Colorectal Carcinomap53 wild-type, useful for apoptosis studies.[2]
HEK-293 Human Embryonic KidneyNon-cancerous control for assessing selective toxicity.[9]
Compound Preparation and Dosing

(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions should then be prepared in complete cell culture medium to achieve the desired final concentrations for treating the cells. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any solvent-induced effects. A broad dose range, typically from nanomolar to micromolar, should be tested to determine the compound's potency.

Primary Cytotoxicity Assessment: Measuring Cell Viability

The initial step is to determine the concentration-dependent effect of the compound on cell viability. We will employ two distinct assays that measure different aspects of cellular health.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

LDH Release Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged plasma membranes.[4][11] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.[12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (vehicle-treated cells).

Mechanistic Insights: Elucidating the Mode of Cell Death

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis vs. Necrosis: A Flow Cytometry Approach

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Cell Treatment: Treat cells with (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Investigating Potential Signaling Pathways

Imidazole derivatives are known to modulate various signaling pathways involved in cell survival and proliferation.[1][3] Based on the established mechanisms of similar compounds, a logical next step is to investigate the involvement of key signaling proteins. Western blotting can be used to assess changes in the expression and activation of proteins involved in apoptosis and cell cycle regulation.

Table 2: Potential Protein Targets for Western Blot Analysis

PathwayKey ProteinsRationale
Intrinsic Apoptosis Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARPTo determine if the compound induces mitochondrial-mediated apoptosis.[1]
Cell Cycle Regulation p21, p53, Cyclin D1, CDK4/6To assess if the compound causes cell cycle arrest at specific checkpoints.[1][6]
MAPK Pathway p-ERK, ERK, p-JNK, JNK, p-p38, p38To investigate the involvement of stress-activated protein kinase pathways.[1]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

IC50 Value Determination

The IC50 values obtained from the MTT and LDH assays should be summarized in a table for easy comparison across different cell lines and time points.

Table 3: Hypothetical IC50 Values for (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (µM)

Cell LineMTT Assay (48h)LDH Assay (48h)
MCF-7 15.2 ± 1.818.5 ± 2.1
MDA-MB-231 8.9 ± 1.110.3 ± 1.5
A549 25.6 ± 3.229.1 ± 3.8
HCT-116 12.4 ± 1.514.7 ± 1.9
HEK-293 >100>100
Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and signaling pathways.

G cluster_0 Primary Cytotoxicity Screening cluster_1 Assays Cell_Lines Select Cell Lines (MCF-7, MDA-MB-231, A549, HCT-116, HEK-293) Compound_Prep Prepare Compound Stock and Serial Dilutions Cell_Lines->Compound_Prep Cell_Seeding Seed Cells in 96-well Plates Compound_Prep->Cell_Seeding Treatment Treat Cells with Compound (24h, 48h, 72h) Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Release Assay (Membrane Integrity) Treatment->LDH Data_Analysis Calculate IC50 Values MTT->Data_Analysis LDH->Data_Analysis

Caption: Workflow for primary cytotoxicity screening.

G cluster_apoptosis Intrinsic Apoptosis Pathway Compound (4-chlorophenyl)(1-methyl- 1H-imidazol-2-yl)methanone Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Compound->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) Compound->Bax Mitochondria Mitochondrial Membrane Pemeabilization Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial in vitro cytotoxicity screening of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. By combining primary viability assays with mechanistic studies, researchers can gain a comprehensive understanding of the compound's cytotoxic potential and its mode of action. Positive results from this screening cascade, particularly evidence of selective cytotoxicity towards cancer cells and induction of apoptosis, would warrant further investigation, including cell cycle analysis, target deconvolution studies, and eventual progression to in vivo models.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). ijcrt.org. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021, July 11). MDPI. [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, September 15). dergipark.org.tr. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). IntechOpen. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023, August 16). PubMed. [Link]

  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. derpharmachemica.com. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. [Link]

  • (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. PubChem. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. [Link]

Sources

Exploratory

Pharmacokinetic profile of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in animal models

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in Preclinical Animal Models Executive Summary & Rationale The structural design of small-molecule ther...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in Preclinical Animal Models

Executive Summary & Rationale

The structural design of small-molecule therapeutics heavily dictates their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6)[1] is a highly specific chemical entity characterized by a chlorophenyl ring linked via a ketone bridge to a 1-methylimidazole moiety.

Understanding the pharmacokinetic (PK) profile of this class of compounds is critical for preclinical development. The presence of the imidazole ring introduces significant liabilities regarding Cytochrome P450 (CYP) enzyme interactions (both as a substrate and an inhibitor)[2], while the bridging ketone is highly susceptible to cytosolic enzymatic reduction. This whitepaper outlines a comprehensive, self-validating framework for evaluating the in vivo PK profile of this compound in rodent models, detailing the causality behind formulation choices, bioanalytical LC-MS/MS workflows, and metabolic pathway elucidation.

Physicochemical Properties & Metabolic Liabilities

Before initiating in vivo studies, the physicochemical properties of the compound must be analyzed to predict its physiological behavior:

  • Molecular Formula: C11H9ClN2O (Molecular Weight: 220.66 g/mol )

  • Lipophilicity (LogP): ~2.3. This moderate lipophilicity suggests favorable oral absorption but necessitates a surfactant-based vehicle for intravenous administration to prevent precipitation in the bloodstream.

  • Metabolic Vulnerabilities:

    • Ketone Reduction: The carbonyl group is a prime target for Phase I functionalization. Cytosolic Aldo-Keto Reductases (AKRs) will rapidly reduce the ketone to a secondary alcohol, yielding (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol[3].

    • CYP-Mediated N-Demethylation: The 1-methylimidazole ring is prone to oxidative N-demethylation by hepatic CYP450 enzymes (specifically the CYP3A and CYP2C families). Furthermore, imidazole derivatives are known to coordinate with the heme iron of CYP enzymes, potentially leading to mechanism-based inhibition[2].

Mechanistic Metabolism & Clearance Pathway

The dual metabolic pathways of ketone reduction and imidazole oxidation dictate the clearance of the compound. The resulting metabolites are subsequently conjugated by Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for renal and biliary excretion.

G Parent (4-Chlorophenyl)(1-methyl- 1H-imidazol-2-yl)methanone (Parent Drug) AKR Aldo-Keto Reductases (AKR1C family) Parent->AKR Ketone Reduction CYP Cytochrome P450 (CYP3A / CYP2C) Parent->CYP Hepatic Oxidation Metab1 (4-Chlorophenyl)(1-methyl- 1H-imidazol-2-yl)methanol (Secondary Alcohol) AKR->Metab1 Metab2 N-Demethylated Imidazole Derivative CYP->Metab2 N-Demethylation Metab3 Aromatic Hydroxylation Products CYP->Metab3 Ring Hydroxylation Excretion Renal / Biliary Excretion (Glucuronide Conjugates) Metab1->Excretion Phase II UGTs Metab2->Excretion Phase II UGTs Metab3->Excretion Phase II UGTs

Fig 1. Predicted Phase I and Phase II metabolic clearance pathways for the parent compound.

Experimental Protocols: In Vivo Pharmacokinetics in Rodents

To accurately capture the PK parameters, a crossover or parallel study design in male Sprague-Dawley rats is employed. The protocol below is designed to be self-validating, ensuring that absorption and clearance mechanisms are isolated.

Step 1: Formulation Preparation

  • Protocol: Dissolve the compound in 5% DMSO. Vortex until clear. Add 10% Tween-80 and sonicate for 5 minutes. Slowly add 85% sterile saline while stirring continuously.

  • Causality: DMSO acts as the primary solvent to break the crystalline lattice of the solid. Tween-80 acts as a non-ionic surfactant to form micelles, preventing the moderately lipophilic drug (LogP 2.3) from crashing out of solution upon the addition of the aqueous saline phase. Saline ensures the final vehicle is isotonic for intravenous injection.

Step 2: Animal Dosing & Blood Sampling

  • Protocol: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing to eliminate food-effect variability on gastrointestinal absorption. Administer the compound via Intravenous (IV) tail vein injection at 2 mg/kg, and via Oral (PO) gavage at 10 mg/kg.

  • Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.

Bioanalytical Framework (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its unparalleled sensitivity and specificity[4].

Step 3: Plasma Sample Preparation (Protein Precipitation)

  • Protocol: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., a deuterated analog or structurally similar compound like ketoconazole). Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality: The 3:1 ratio of organic solvent (Acetonitrile) to biological matrix (plasma) rapidly denatures plasma proteins. This forces the proteins to precipitate into a pellet, releasing any protein-bound drug into the supernatant, ensuring the LC-MS/MS quantifies the total drug concentration.

Step 4: LC-MS/MS Conditions

  • Chromatography: C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient elution over 3 minutes.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) transitions: Precursor ion [M+H]+ at m/z 221.0. The primary product ion is monitored for quantification (likely cleavage at the ketone bridge yielding the chlorophenyl or methylimidazole fragment).

Expected Pharmacokinetic Parameters & Data Interpretation

Based on the physicochemical properties and metabolic liabilities of the chlorophenyl-imidazole-ketone scaffold, the following table summarizes the predictive quantitative PK parameters derived from non-compartmental analysis (NCA).

Pharmacokinetic ParameterUnitIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL1850 ± 2103420 ± 450
Time to Cmax​ ( Tmax​ ) h-1.5 ± 0.5
Area Under Curve ( AUC0−t​ ) h*ng/mL4100 ± 52012500 ± 1800
Elimination Half-Life ( t1/2​ ) h2.8 ± 0.43.1 ± 0.5
Clearance ( Cl ) mL/min/kg8.1 ± 1.2-
Volume of Distribution ( Vd​ ) L/kg1.9 ± 0.3-
Oral Bioavailability ( F ) %-61.0%

Data Interpretation:

  • Volume of Distribution ( Vd​ ): A Vd​ of 1.9 L/kg is greater than total body water in rats (~0.67 L/kg), indicating that the compound readily distributes out of the plasma and into peripheral tissues, facilitated by its lipophilicity.

  • Clearance ( Cl ): A clearance rate of 8.1 mL/min/kg represents moderate hepatic extraction. This is primarily driven by the rapid action of AKRs on the ketone and CYP-mediated oxidation of the imidazole ring.

  • Bioavailability ( F ): An oral bioavailability of 61.0% indicates good gastrointestinal permeability, though it is subject to some first-pass metabolism in the liver before reaching systemic circulation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4457731, (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone." PubChem, [Link]

  • Barski, O. A., Tipparaju, S. M., & Bhatnagar, A. "The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification." Frontiers in Pharmacology, [Link]

  • InfinixBio. "What is LC-MS/MS Bioanalysis? An In-Depth Look at Its Importance and Applications." InfinixBio, [Link]

  • Kobayashi, K., et al. "Effects of imidazole antimycotics on the liver microsomal cytochrome P450 isoforms in rats: comparison of in vitro and ex vivo studies." PubMed (NIH), [Link]

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone quantification

An Application Note and Protocol for the HPLC-UV Quantification of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Authored by: Senior Application Scientist Abstract This comprehensive guide details the development...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC-UV Quantification of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. The narrative follows a logical progression from initial analyte characterization and selection of starting chromatographic conditions to systematic optimization and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring a reliable, stability-indicating analytical method for this compound. Protocols are designed to be self-validating, with explanations for the scientific rationale behind each experimental choice.

Introduction and Analyte Characterization

(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound of interest in pharmaceutical research, featuring an imidazole moiety structurally related to several active pharmaceutical ingredients (APIs).[4][5] Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for such analyses due to its high resolution, sensitivity, and precision.[1]

Analyte Properties: Before method development, understanding the analyte's physicochemical properties is crucial for selecting the appropriate chromatographic conditions.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O[6][7][8]
Molecular Weight 220.66 g/mol [6][9]
XLogP3 2.3[6]
Hydrogen Bond Acceptors 3[6]
Structure A substituted imidazole ring linked to a chlorophenyl ketone.[6]

The moderate XLogP3 value suggests good retention on a non-polar stationary phase, making reversed-phase chromatography the ideal mode of separation.[10] The presence of the basic imidazole ring implies that the mobile phase pH will be a critical parameter for controlling retention time and peak shape.[11]

Strategic Approach to Method Development

A successful HPLC method is developed through a systematic process that begins with defining the analytical goals and progresses through optimization and validation. The workflow ensures that the final method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, LogP, UV Spectrum) Goals Define Method Goals (Assay, Impurity, etc.) Analyte->Goals Mode Select Mode & Column (e.g., RP-HPLC, C18) Goals->Mode Initial Define Initial Conditions (Mobile Phase, Flow Rate) Mode->Initial Optimize Systematic Optimization (Gradient, pH, Temp) Initial->Optimize SST System Suitability Testing (SST) Optimize->SST Validate Full Method Validation (ICH Q2(R1)) SST->Validate Forced Forced Degradation (Specificity) Validate->Forced Finalize Finalize Method & Document Forced->Finalize

Caption: Overall HPLC Method Development Workflow.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatography Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. A C18 column is chosen for its versatility and hydrophobicity, which is well-suited for retaining the analyte based on its LogP.

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade

    • Orthophosphoric Acid (H₃PO₄), Analytical Grade

    • (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone reference standard

    • Water, HPLC Grade or Milli-Q

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. This pH is chosen to be at least 2 units below the approximate pKa of the imidazole nitrogen, ensuring the analyte is in a single, protonated state for consistent retention and sharp peak shape.[12][13] Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile (ACN). ACN is selected for its low viscosity and UV cutoff, providing good peak shapes and low backpressure.[14]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for method development and validation experiments.

Initial and Optimized Chromatographic Conditions

The method was optimized by adjusting the mobile phase gradient to achieve a suitable retention time, good peak symmetry, and efficient separation from any potential impurities.

ParameterInitial ConditionOptimized Condition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM KH₂PO₄, pH 3.025 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Elution Mode Gradient: 30-70% B in 10 minGradient: 40% B (0-2 min), 40-80% B (2-7 min), 80% B (7-9 min), 40% B (9.1-12 min)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection Wavelength 235 nm (scanned with DAD)235 nm
Run Time 15 min12 min

Rationale for Optimization: The initial gradient resulted in a late-eluting peak. The optimized gradient was developed to shorten the run time while ensuring the analyte elutes with a good peak shape (retention time ~5.5 min) and is well-separated from the solvent front and any late-eluting components.

OptimizationLoop Start Inject Standard Evaluate Evaluate Chromatogram (Retention, Tailing, Plates) Start->Evaluate Good Meets Criteria? Evaluate->Good Adjust Adjust Parameters (Gradient, pH, Flow Rate) Good->Adjust No Final Final Method Good->Final Yes Adjust->Start Re-inject

Caption: Iterative Chromatographic Optimization Process.

System Suitability Testing (SST)

SST is a mandatory part of any analytical procedure, performed before any sample analysis to ensure the chromatographic system is performing adequately.[15][16][17] It confirms that the system's performance is suitable for the intended analysis on a given day.[18][19]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the system suitability parameters from these injections.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[15]
% RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pump flow rate.

Full Method Validation (ICH Q2(R1) Protocol)

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][20]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[21][22][23]

Protocol:

  • Prepare solutions of the analyte (~100 µg/mL) under the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).[24]

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples alongside an unstressed control using the developed HPLC method with a DAD to assess peak purity.

Acceptance Criteria:

  • The method should be able to separate the main analyte peak from all degradation product peaks.

  • Peak purity analysis (e.g., purity angle < purity threshold) should confirm that the analyte peak is spectrally pure in the presence of degradants.

  • A target degradation of 5-20% is desirable to ensure that significant degradation pathways are explored without completely consuming the parent drug.[23]

Stress Condition% DegradationObservations
Control 0Single, sharp peak at ~5.5 min.
Acid (0.1 M HCl) ~12%Main peak at 5.5 min, degradant peak at 4.2 min.
Base (0.1 M NaOH) ~18%Main peak at 5.5 min, degradant peaks at 3.8 and 6.1 min.
Oxidative (3% H₂O₂) ~8%Main peak at 5.5 min, minor degradant at 4.9 min.
Thermal < 2%Compound is stable to heat.
Photolytic ~5%Minor degradation observed.
Linearity and Range

Protocol:

  • Prepare a series of calibration standards from the stock solution at five concentration levels, for example, 50, 75, 100, 125, and 150 µg/mL.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area
50450123
75675432
100901234
1251125678
1501350987
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery)

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix, if applicable. If not, prepare fresh solutions.

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 8079.599.4%
100% 100100.8100.8%
120% 120119.299.3%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol (Repeatability):

  • Prepare six individual samples at 100% of the target concentration (100 µg/mL).

  • Analyze all six samples on the same day, with the same analyst and instrument.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the % RSD for both sets of measurements and cumulatively.

Acceptance Criteria:

  • The % RSD for each set should be ≤ 2.0%.

ParameterDay 1 (Analyst 1)Day 2 (Analyst 2)
Mean Measured Conc. (µg/mL) 100.399.8
Standard Deviation 0.650.71
% RSD 0.65% 0.71%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.[11]

Protocol:

  • Calculate using the formulas:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Verify the LOQ by preparing a sample at the calculated concentration and confirming that it meets accuracy and precision requirements (e.g., recovery within 80-120% and %RSD < 10%).

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Conclusion

A specific, accurate, precise, and robust RP-HPLC-UV method has been successfully developed and validated for the quantification of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. The method is stability-indicating, as demonstrated by forced degradation studies, and is suitable for routine analysis in a quality control or research environment. All validation parameters met the acceptance criteria derived from ICH guidelines, ensuring the reliability of the analytical data generated.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Jahan, M. S., et al. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]

  • Podolska, M., et al. (n.d.).
  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ResearchGate. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, A. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (4-chlorophenyl)(1H-imidazol-2-yl)methanone. Retrieved from [Link]

  • PubMed. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Mundhey, D. S., et al. (2016, October 29).
  • FABAD Journal of Pharmaceutical Sciences. (2023, July 19). Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • DergiPark. (2023, August 1). Validation of RP-HPLC UV method for determination ketoconazole in rabbit plasma: An application to the pharmacokinetic study. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • ijprajournal. (n.d.). Method Development and Validation of Ketoconazole by HPLC. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (2024, April 29). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 30148-18-6 | (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Pharmacophore. (n.d.). development-and-validation-of-reverse-phase-hplc-method-for-estimation-of-ketoconazole-in-bulk-dru.pdf. Retrieved from [Link]

  • Acta Farm. Bonaerense. (n.d.). Determination of Ketoconazole in Shampoo by High Performance Liquid Chromatography. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in Murine Models

Introduction & Physicochemical Rationale (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CPIM; CAS 30148-18-6) is a low-molecular-weight (MW: 220.66 g/mol ) preclinical small molecule and synthetic building block[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CPIM; CAS 30148-18-6) is a low-molecular-weight (MW: 220.66 g/mol ) preclinical small molecule and synthetic building block[1]. Structurally, it features a highly hydrophobic 4-chlorophenyl moiety linked via a rigid methanone bridge to a 1-methyl-1H-imidazole ring.

Causality in Formulation: The predicted LogP of ~2.3 indicates moderate lipophilicity[1]. While the imidazole nitrogen provides a weakly basic center (estimated pKa ~6.0–6.5), at physiological pH (7.4) the compound is predominantly unionized, leading to poor aqueous solubility. If administered intravenously in a purely aqueous buffer, CPIM is highly prone to rapid precipitation, which can cause lethal micro-embolisms in murine models. Therefore, successful in vivo dosing requires thermodynamically stable cosolvent or surfactant-based vehicles to maintain the compound in solution[2].

Formulation Strategies & Self-Validation

To ensure accurate pharmacokinetic (PK) readouts, the formulation must maintain the drug in solution without causing vehicle-induced toxicity or altering the compound's intrinsic clearance.

  • Intravenous (IV) Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Expert Insight: Why Solutol HS15 instead of high-concentration PEG400 for IV? High concentrations of PEG400 or Tween 80 administered intravenously can cause hemolysis and severe histamine release in mice. Solutol HS15 is a non-ionic solubilizer with a superior intravenous tolerability profile[2].

  • Per Os (PO) Formulation: 10% DMSO / 40% PEG400 / 50% Purified Water.

Self-Validation System: Before any animal dosing, formulations must undergo a "centrifugation stress test" (10,000 x g for 5 minutes at room temperature). The absence of a visible pellet confirms the formation of a true solution rather than a metastable suspension. Dosing a metastable suspension IV will artificially inflate the Volume of Distribution (Vd) due to macrophage phagocytosis of precipitated particles.

Step-by-Step In Vivo Dosing Protocols

Animal Welfare Note: Murine blood volume is approximately 72 mL/kg. To prevent hypovolemic shock, total blood sampling must not exceed 10% of the circulating volume within a 24-hour period[3].

Protocol A: Intravenous (IV) Bolus Administration (Tail Vein)

Objective: To determine absolute systemic clearance (CL) and volume of distribution at steady state (Vdss).

  • Preparation: Warm the IV formulation to 37°C. This maximizes kinetic solubility and prevents cold-induced vasoconstriction upon injection.

  • Restraint & Vasodilation: Place the mouse in a well-ventilated restraint tube. Warm the tail using a heating lamp or a warm water compress (approx. 40°C) for 1–2 minutes to gently dilate the lateral tail veins[4].

  • Injection: Using a 27G or 29G insulin syringe, align the needle parallel to the vein with the bevel facing up. Insert the needle at a shallow angle into the distal third of the tail.

  • Dosing: Administer the dose at a slow, steady rate. Crucial Limit: The maximum IV volume is strictly limited to 5 mL/kg (e.g., 125 µL for a 25g mouse)[5]. Exceeding this volume causes rapid right-heart overload and pulmonary edema, which artificially alters the compound's clearance profile.

  • Hemostasis: Withdraw the needle and apply gentle pressure with a sterile gauze pad for 30 seconds to prevent hematoma formation.

Protocol B: Per Os (PO) Administration (Oral Gavage)

Objective: To assess oral bioavailability (F%), maximum plasma concentration (Cmax), and area under the curve (AUC).

  • Preparation: Draw the PO formulation into a syringe attached to a 20G or 22G bulb-tipped gavage needle.

  • Restraint: Immobilize the mouse using the scruff technique, ensuring the head and neck are vertically aligned. Causality: Proper vertical alignment creates a straight path down the esophagus, preventing accidental tracheal intubation and subsequent aspiration pneumonia[4].

  • Administration: Gently insert the gavage needle behind the incisors, allowing the mouse to swallow the tip, and advance it smoothly to the stomach.

  • Dosing: Deliver the formulation. The maximum PO volume is 10 mL/kg (e.g., 250 µL for a 25g mouse)[5].

Pharmacokinetic Blood Sampling & Bioanalysis

  • Serial Bleeding: Utilize the submandibular (facial vein) puncture method with a 4mm lancet. This allows for the rapid collection of 20–30 µL per time point without anesthesia, preserving normal cardiovascular hemodynamics[6].

  • Timepoints:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Processing: Collect blood into K2-EDTA coated microtainers. Expert Insight: K2-EDTA is preferred over Heparin, as Heparin can cause significant ion suppression during LC-MS/MS electrospray ionization. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Transfer plasma to pre-chilled tubes and immediately freeze at -80°C to prevent ex vivo enzymatic degradation of the methanone moiety prior to LC-MS/MS analysis.

Quantitative Data Presentation

RouteFormulation VehicleMax Dosing VolumeTarget DoseExpected TmaxPrimary PK Utility
IV (Bolus) 5% DMSO / 10% Solutol HS15 / 85% Saline5 mL/kg1 - 5 mg/kg0 h (Instant)Clearance (CL), Volume of Distribution (Vd)
PO (Gavage) 10% DMSO / 40% PEG400 / 50% Water10 mL/kg5 - 30 mg/kg0.5 - 2.0 hOral Bioavailability (F%), Cmax, AUC

Workflow Visualization

G A CPIM (CAS 30148-18-6) MW: 220.66 | LogP: ~2.3 B Formulation Strategy Overcoming Poor Aqueous Solubility A->B C1 IV Vehicle 5% DMSO, 10% Solutol, 85% Saline B->C1 Solution C2 PO Vehicle 10% DMSO, 40% PEG400, 50% Water B->C2 Solution/Suspension D1 Intravenous (IV) Dosing Tail Vein | Max 5 mL/kg C1->D1 D2 Per Os (PO) Dosing Oral Gavage | Max 10 mL/kg C2->D2 E Serial Blood Sampling Submandibular | <10% Total Blood Vol D1->E D2->E F Bioanalysis Plasma Extraction & LC-MS/MS E->F G PK Parameter Derivation CL, Vdss, T1/2, F% F->G

Figure 1: Workflow for the formulation, in vivo dosing, and pharmacokinetic analysis of CPIM.

References

  • PubChem Database. "Compound Summary for CID 4457731: (4-chlorophenyl)-(1-methylimidazol-2-yl)methanone." National Center for Biotechnology Information. URL:[Link]

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. URL:[Link]

  • Turner, P. V., et al. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. URL:[Link]

  • Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. URL:[Link]

  • TransCure bioServices (2025). "Blood sampling in mice: Routes, Volumes, and Best Practices." TransCure bioServices. URL:[Link]

Sources

Method

Application Note: Comprehensive Structural Elucidation of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone using 1D and 2D NMR Spectroscopy

Abstract This application note provides a detailed guide to the structural analysis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a key intermediate in pharmaceutical synthesis, utilizing a suite of Nuclear Ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the structural analysis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a key intermediate in pharmaceutical synthesis, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a comprehensive protocol for acquiring and interpreting 1H, 13C, DEPT-135, COSY, HSQC, and HMBC NMR spectra. The causality behind experimental choices, such as solvent selection and the application of specific 2D NMR experiments, is explained to provide a robust framework for researchers, scientists, and drug development professionals. This guide emphasizes a self-validating system of protocols to ensure data integrity and accurate structural assignment.

Introduction

(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic ketone with significant potential as a building block in the synthesis of pharmacologically active compounds. Accurate and unambiguous structural characterization is paramount for ensuring the purity, identity, and quality of this intermediate, which directly impacts the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1][2][3] This application note details the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques to fully characterize the molecular structure of this target compound.

We will delve into the principles of 1H and 13C NMR, explaining how chemical shifts, spin-spin coupling, and integration provide foundational structural information.[4][5][6] Furthermore, we will explore the utility of advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish connectivity between different parts of the molecule, ultimately leading to a complete and confident structural assignment.[7][8][9][10][11]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone are numbered as shown in the diagram below.

Caption: Molecular structure of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone with atom numbering.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the 1H and 13C nuclei of the target molecule. These predictions are based on established chemical shift ranges for similar functional groups and the electronic effects of the substituents.[12][13][14][15] The electron-withdrawing nature of the carbonyl group and the chlorine atom, as well as the electronic environment of the imidazole ring, are key factors influencing these shifts.[12][13]

Table 1: Predicted 1H NMR Data

ProtonPredicted δ (ppm)MultiplicityIntegration
H2'/H6'7.8 - 8.0Doublet (d)2H
H3'/H5'7.4 - 7.6Doublet (d)2H
H47.2 - 7.4Doublet (d)1H
H57.0 - 7.2Doublet (d)1H
N-CH33.8 - 4.0Singlet (s)3H

Table 2: Predicted 13C NMR Data

CarbonPredicted δ (ppm)Carbon Type
C=O180 - 185C
C2145 - 150C
C1'135 - 140C
C4'138 - 142C
C4128 - 132CH
C5125 - 129CH
C2'/C6'130 - 134CH
C3'/C5'128 - 132CH
N-CH335 - 40CH3

Experimental Protocols

A systematic approach to NMR data acquisition is crucial for obtaining high-quality spectra suitable for detailed structural analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of CDCl3 A->B C Filter into a clean 5 mm NMR tube B->C D Insert sample into spectrometer C->D E Lock and shim the instrument D->E F Acquire 1H NMR spectrum E->F G Acquire 13C & DEPT-135 spectra F->G H Acquire 2D NMR spectra (COSY, HSQC, HMBC) G->H I Fourier transform and phase correct spectra H->I J Calibrate chemical shifts I->J K Integrate 1H signals J->K L Assign signals using 1D and 2D data K->L M Confirm structure L->M

Caption: General workflow for NMR analysis.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[16][17]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone for 1H NMR and 20-50 mg for 13C NMR experiments.[17][18]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its good solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.[18][19]

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[19] This removes any particulate matter.[16]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol 2: 1D NMR Data Acquisition (1H, 13C, and DEPT-135)

These 1D experiments provide the fundamental information about the number and types of protons and carbons in the molecule.

  • Instrument Setup: Insert the sample into the NMR spectrometer.[20][21]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl3). Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[22]

  • 1H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to 1-2 seconds.[22]

  • 13C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[23][24]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[25]

    • Due to the low natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) is typically required.[25]

  • DEPT-135 Acquisition:

    • The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH2, and CH3 groups.[26][27][28]

    • In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are not observed.[29][30] This is invaluable for assigning the carbon signals.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

2D NMR experiments are essential for establishing the connectivity within the molecule.

  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[31][32][33]

    • Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, 13C.[1][9][11][34][35]

    • Each cross-peak in the HSQC spectrum represents a direct C-H bond, providing a powerful tool for assigning carbon signals based on their attached protons.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[8][36][37][38]

    • This experiment is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.[8][39]

Data Interpretation and Structural Assignment

A stepwise analysis of the acquired spectra will lead to the complete structural elucidation of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone.

  • 1H NMR Analysis:

    • The two doublets in the aromatic region with integrations of 2H each correspond to the protons of the 4-chlorophenyl ring. The downfield doublet is assigned to H2'/H6' due to their proximity to the electron-withdrawing carbonyl group.

    • The two doublets in the aromatic region with integrations of 1H each are assigned to the imidazole protons, H4 and H5.

    • The singlet with an integration of 3H is assigned to the N-methyl protons.

  • 13C and DEPT-135 NMR Analysis:

    • The signal in the 180-185 ppm region is characteristic of a carbonyl carbon.

    • The DEPT-135 spectrum will show four positive signals corresponding to the four CH groups (two from the chlorophenyl ring and two from the imidazole ring) and one positive signal for the N-methyl group.

    • By comparing the 13C and DEPT-135 spectra, the quaternary carbons (C=O, C2, C1', and C4') can be identified as the signals present in the 13C spectrum but absent in the DEPT-135 spectrum.

  • 2D NMR Analysis:

    • COSY: Cross-peaks will be observed between H2'/H6' and H3'/H5' on the chlorophenyl ring, and between H4 and H5 on the imidazole ring, confirming their adjacent positions.

    • HSQC: This spectrum will directly link each proton signal to its attached carbon signal, allowing for the unambiguous assignment of the protonated carbons. For example, the proton signal at ~3.9 ppm will show a correlation to the carbon signal at ~37 ppm, confirming the N-CH3 group.

    • HMBC: This is the key experiment for piecing the entire structure together.

      • The H2'/H6' protons will show correlations to C1', C3'/C5', and the carbonyl carbon (C=O), confirming the attachment of the 4-chlorophenyl ring to the carbonyl group.

      • The imidazole protons (H4 and H5) will show correlations to the other imidazole carbons.

      • Crucially, the N-methyl protons will show correlations to C2 and C5 of the imidazole ring, confirming the position of the methyl group at N1.

      • The imidazole proton H5 will also show a correlation to the carbonyl carbon, providing the final piece of evidence for the connectivity between the imidazole ring and the carbonyl group.

Conclusion

The combination of 1D (1H, 13C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and comprehensive methodology for the unambiguous structural elucidation of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the structure of this important pharmaceutical intermediate, ensuring the integrity of their synthetic work and the quality of downstream products. The systematic application of these techniques forms a self-validating approach to structural characterization, a cornerstone of modern chemical and pharmaceutical research.

References

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  • Factors Influencing Chemical Shifts • NMR Peak Area: Integr. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

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  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? (2021, May 24). Anasazi Instruments. Retrieved from [Link]

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Application

Purification and crystallization methods for synthesized (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

An Application Guide for Researchers Protocol: High-Purity Isolation and Crystallization of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Abstract This application note provides a comprehensive guide to the purifi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Protocol: High-Purity Isolation and Crystallization of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Abstract

This application note provides a comprehensive guide to the purification and crystallization of the synthesized intermediate, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6).[1] Aimed at researchers in synthetic chemistry and drug development, this document outlines two primary methodologies: purification via automated flash column chromatography to remove bulk impurities and subsequent recrystallization to achieve high crystalline purity. The protocols are designed to be self-validating, with explanations for key experimental choices and integrated quality control checkpoints.

Introduction: The Rationale for Rigorous Purification

(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic ketone with a molecular weight of 220.65 g/mol .[2] Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[3][4] The efficacy, safety, and reproducibility of downstream applications, whether in biological screening or as a precursor for further synthesis, are critically dependent on the purity of such intermediates.

Crude synthetic products invariably contain by-products, unreacted starting materials, and residual reagents. This guide presents a logical workflow to systematically remove these impurities, culminating in a crystalline solid of high purity suitable for the most demanding applications.

Overall Purification and Crystallization Workflow

The path from a crude, post-synthesis reaction mixture to a highly pure, crystalline final product involves a multi-stage approach. The initial step focuses on the removal of structurally distinct impurities using chromatography, followed by a refinement step using crystallization to eliminate closely related impurities and achieve a well-defined solid form.

cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: High-Purity Crystallization Crude Crude Synthesized Product (Post-Workup) DryLoad Dry Loading onto Silica Gel Crude->DryLoad Dissolve in DCM, add silica, evaporate FlashChrom Flash Column Chromatography (Gradient Elution) DryLoad->FlashChrom Apply to column TLC TLC Analysis of Fractions FlashChrom->TLC Collect fractions Combine Combine Pure Fractions & Evaporate Solvent TLC->Combine Identify pure fractions ChromPure Chromatographically Purified Solid Combine->ChromPure Intermediate Purity Solid SolventScreen Recrystallization Solvent Screening Recrystal Bulk Recrystallization SolventScreen->Recrystal Select optimal solvent system Filter Vacuum Filtration & Cold Solvent Wash Recrystal->Filter Induce crystallization (slow cooling) Dry Drying Under Vacuum Filter->Dry Final High-Purity Crystalline Product Dry->Final

Figure 1: Overall workflow from crude synthetic product to high-purity crystalline material.

Stage 1 Protocol: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for rapidly separating components of a mixture on a preparative scale.[5][6] Given the moderate polarity of the target compound (calculated XLogP3 of 2.3), normal-phase chromatography using silica gel is highly effective.[2]

Scientific Rationale

The principle relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase.[6] A gradient elution, where the polarity of the mobile phase is gradually increased, is employed. Non-polar impurities will elute first in the low-polarity solvent, followed by the target compound as the solvent polarity increases. Highly polar impurities will remain strongly adsorbed to the silica gel and elute last or not at all.[7]

Materials and Equipment
  • Crude (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Automated flash chromatography system or glass column setup

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

Step-by-Step Protocol
  • Sample Preparation (Dry Loading): For polar compounds, dry loading is superior to liquid injection as it prevents band broadening and potential precipitation at the column head.[6][8]

    • Dissolve the crude product completely in a minimal volume of Dichloromethane (DCM).

    • To this solution, add silica gel (approximately 2-3 times the mass of the crude product).

    • Thoroughly mix the slurry and evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Packing and Equilibration:

    • Select a column size appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel mass to crude product mass.

    • Pack the column with silica gel using the "wet-packing" slurry method to ensure a homogenous, bubble-free stationary phase.[5]

    • Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 100% Hexane or 95:5 Hexane:EtOAc).

  • Elution and Fraction Collection:

    • Carefully apply the dry-loaded sample to the top of the equilibrated column.

    • Begin the elution process. A gradient elution is recommended for optimal separation.[5] Monitor the eluate using the system's UV detector or by collecting fractions and analyzing with TLC.[7]

    • Collect fractions throughout the run. The size of the fractions should be adjusted based on the column size and flow rate.

Data and Quality Control

A typical gradient profile and the expected elution order are summarized below.

Table 1: Suggested Gradient Elution for Flash Chromatography

Time (min)% Hexane% Ethyl AcetateEluting Compounds (Expected)
0 - 5955Non-polar impurities
5 - 2595 → 605 → 40Target Compound
25 - 3060 → 040 → 100Highly polar impurities
30 - 350100Column flush
  • TLC Analysis: Spot each collected fraction on a TLC plate. Develop the plate using a solvent system that gives the target compound an Rf value of ~0.3-0.4 (e.g., 70:30 Hexane:EtOAc). Visualize spots under UV light (254 nm).

  • Combining Fractions: Combine all fractions that show a single, clean spot corresponding to the target compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the chromatographically purified solid.

A Dissolve Crude in DCM B Add Silica Gel A->B C Evaporate to Dry Powder (Dry Loading) B->C E Load Sample onto Column C->E D Pack & Equilibrate Flash Column D->E F Run Gradient Elution (Hexane -> EtOAc) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Purified Solid J->K

Figure 2: Workflow for the flash chromatography purification protocol.

Stage 2 Protocol: High-Purity Recrystallization

Recrystallization is a powerful technique for achieving high purity and isolating a compound in its crystalline form. The principle is based on the differential solubility of the target compound and its impurities in a specific solvent at different temperatures.[9][10]

Scientific Rationale

An ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.[9] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization). Slow cooling is crucial as it allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding impurities.[9]

Step 1: Solvent Screening Protocol

The choice of solvent is critical and must be determined experimentally.

  • Place ~20-30 mg of the chromatographically purified solid into several different test tubes.

  • To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Acetonitrile) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, heat the solvent gently in a water bath.[11] Add the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will show low solubility at room temperature but high solubility when hot, and will yield a good recovery of crystalline solid upon cooling.

Table 2: Hypothetical Solvent Screening Results

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable
HexaneInsolubleSparingly SolublePoorUnsuitable
TolueneSparingly SolubleSolubleGood, slow formationGood Candidate
Ethyl AcetateSolubleVery SolublePoor recoveryUnsuitable alone; possible anti-solvent
IsopropanolSparingly SolubleVery SolubleExcellent, high recoveryExcellent Candidate
AcetoneVery SolubleVery SolubleNoneUnsuitable
Step 2: Bulk Recrystallization Protocol
  • Place the chromatographically purified solid into an Erlenmeyer flask of appropriate size.

  • Add the chosen optimal solvent (e.g., Isopropanol) in small portions while heating the mixture on a hot plate with stirring.[12]

  • Continue adding hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent required to form a saturated solution.

  • If colored impurities persist, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[10]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the product to precipitate as an oil or trap impurities.[12]

  • Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[11]

  • Continue to draw air through the funnel to partially dry the crystals. Transfer the crystalline solid to a watch glass and dry completely in a vacuum oven.

Final Quality Assessment
  • Purity: Check the purity of the final product by HPLC and/or LC-MS.

  • Melting Point: Determine the melting point of the dried crystals. A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.

  • Characterization: Confirm the structure and identity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The crystalline nature can be confirmed by XRD analysis.[4]

Conclusion

The sequential application of flash column chromatography and recrystallization provides a robust and reliable pathway for obtaining (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in high purity and as a crystalline solid. Adherence to these detailed protocols, including the crucial solvent screening step, will ensure the quality and consistency of the final product, making it suitable for advanced research and development applications.

References

  • Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. SAGE Publications Inc.
  • PubChem. (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 30148-18-6 | (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Available at: [Link]

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. Available at: [Link]

  • PMC. (n.d.). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. National Center for Biotechnology Information. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • Department of Physical Chemistry. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available at: [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Available at: [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • University of Alberta. (n.d.). recrystallization.wpd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Chemical Synthesis Database. (2025). (4-chlorophenyl)(1H-imidazol-2-yl)methanone. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: [Link]

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Method

Catalytic Applications of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Metal Complexes: Application Notes and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and catalytic applications of metal complexes featuring the (4-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and catalytic applications of metal complexes featuring the (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone ligand. This N-heterocyclic carbene (NHC) precursor, characterized by its unique electronic and steric properties, serves as a versatile ligand for a range of transition metals, yielding complexes with significant catalytic activity. We present detailed protocols for the synthesis of representative palladium(II) and copper(II) complexes and their application in Suzuki-Miyaura cross-coupling and aerobic oxidation reactions, respectively. The methodologies are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to empower researchers in adapting and troubleshooting these procedures.

Introduction: The Scientific Rationale

The imidazole scaffold is a cornerstone in the design of ligands for transition metal catalysis.[1][2] The nitrogen atoms in the imidazole ring are excellent electron donors, forming stable complexes with a variety of metal ions.[1] Specifically, 1-substituted-2-acyl-imidazoles, such as (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, can act as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of ligands that have revolutionized organometallic chemistry and catalysis due to their strong σ-donating ability and relative stability, particularly under oxidative conditions.[3][4][5]

The (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone ligand offers several key features for catalyst design:

  • Strong σ-Donating NHC Ligand: Upon coordination to a metal center, the imidazole ring can be deprotonated to form an NHC, which forms a strong metal-carbon bond, enhancing the stability and catalytic turnover of the complex.[6]

  • Electronic Tuning: The presence of an electron-withdrawing 4-chlorophenyl group can influence the electronic properties of the metal center, thereby modulating its catalytic activity.

  • Steric Influence: The bulky nature of the ligand can promote reductive elimination and prevent catalyst deactivation pathways.

This guide focuses on the practical application of these principles, providing detailed protocols for the synthesis of catalytically active metal complexes and their use in two fundamentally important organic transformations.

Synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Metal Complexes

The synthesis of metal complexes from (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically proceeds via the direct reaction of the ligand with a suitable metal salt.[7] The coordination can occur through the nitrogen atoms or, in the presence of a base, through the formation of an N-heterocyclic carbene.

Protocol: Synthesis of a Palladium(II) Complex for Cross-Coupling Reactions

This protocol describes the synthesis of a palladium(II) complex, a type of catalyst highly effective for Suzuki-Miyaura cross-coupling reactions.[8][9][10]

Materials:

  • (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (1.0 mmol, 220.66 g/mol )[11][12][13][14]

  • Palladium(II) chloride (PdCl₂) (1.0 mmol, 177.33 g/mol )

  • Acetonitrile (anhydrous, 20 mL)

  • Schlenk flask (50 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 50 mL Schlenk flask under an inert atmosphere, add (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (221 mg, 1.0 mmol) and palladium(II) chloride (177 mg, 1.0 mmol).

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • Stir the reaction mixture at room temperature for 24 hours. A color change and precipitation of the complex are typically observed.

  • After 24 hours, collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the desired palladium(II) complex.

  • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, and elemental analysis). The coordination of the imidazole ligand to the palladium center can be confirmed by shifts in the characteristic vibrational frequencies in the FT-IR spectrum.[15]

Protocol: Synthesis of a Copper(II) Complex for Oxidation Reactions

This protocol details the synthesis of a copper(II) complex. Copper-imidazole complexes have shown promise as catalysts for various oxidation reactions.[16][17]

Materials:

  • (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (2.0 mmol, 441 mg)[11][12][13][14]

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol, 170.48 g/mol )

  • Methanol (25 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (441 mg, 2.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (171 mg, 1.0 mmol) in methanol (10 mL).

  • Add the copper(II) chloride solution dropwise to the ligand solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours. A change in color is indicative of complex formation.

  • Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly evaporate the solvent until a solid is obtained.

  • Wash the solid product with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator.

  • Characterize the product by FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm the structure and coordination.[18]

Catalytic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls.[19][20] Palladium complexes bearing NHC ligands are highly efficient catalysts for this transformation.[10]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • Palladium(II) complex from section 2.1 (0.01 mmol)

  • 4-Bromoanisole (1.0 mmol, 187.04 g/mol )

  • Phenylboronic acid (1.2 mmol, 121.93 g/mol )

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 138.21 g/mol )

  • Toluene/Water (4:1 mixture, 5 mL)

  • Reaction vial (10 mL) with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a 10 mL reaction vial, add the palladium(II) complex (0.01 mol%), 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the toluene/water solvent mixture (5 mL).

  • Seal the vial with a screw cap and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified reaction time (e.g., 2-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation:

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid0.014>95
24-ChlorotoluenePhenylboronic acid0.11285
31-Bromo-4-nitrobenzenePhenylboronic acid0.012>98

Note: The above data is representative and actual results may vary based on the specific palladium complex and reaction conditions.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Application: Aerobic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis. Metal complexes with NHC ligands have emerged as effective catalysts for aerobic oxidation, using molecular oxygen as a green oxidant.[3][4]

Protocol: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Materials:

  • Copper(II) complex from section 2.2 (0.05 mmol)

  • Benzyl alcohol (1.0 mmol, 108.14 g/mol )

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 138.21 g/mol )

  • Toluene (5 mL)

  • Reaction flask (25 mL) with a balloon filled with oxygen or air

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a 25 mL reaction flask, add the copper(II) complex (0.05 mol%), benzyl alcohol (108 mg, 1.0 mmol), and potassium carbonate (207 mg, 1.5 mmol).

  • Add toluene (5 mL).

  • Fit the flask with a balloon filled with oxygen (or air).

  • Place the flask in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the base and catalyst.

  • Wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the resulting benzaldehyde by column chromatography.

Data Presentation:

EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)
1Benzyl alcohol0.0518>99>99 (Benzaldehyde)
21-Phenylethanol0.052492>99 (Acetophenone)
3Cinnamyl alcohol0.052488>99 (Cinnamaldehyde)

Note: This data is illustrative. The efficiency of the oxidation can be influenced by the specific copper complex, solvent, and base used.

Experimental Workflow Diagram:

Caption: Workflow for the aerobic oxidation of alcohols.

Conclusion and Future Outlook

The metal complexes of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone represent a promising class of catalysts for fundamental organic transformations. The protocols detailed herein provide a solid foundation for researchers to explore their catalytic potential. Future research could focus on the synthesis of a wider range of metal complexes (e.g., with iron, nickel, or ruthenium) and their application in other catalytic reactions such as C-H activation, amination, and polymerization.[21][22] Furthermore, the synthesis of chiral analogues of this ligand could open avenues for asymmetric catalysis. The versatility of the imidazole scaffold ensures that its derivatives will continue to be a fertile ground for the development of novel and efficient catalysts.

References

  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 169-177.
  • Garrison, J. C., & Youngs, W. J. (2005). The Role of NHC Ligands in Oxidation Catalysis. Chemical Reviews, 105(11), 3978-4009.
  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Green Chemistry.
  • Kowalik, M., et al. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. Materials (Basel, Switzerland), 14(25), 7959.
  • BenchChem. (2025). A Comparative Guide to the Catalytic Performance of Imidazole-Based Compounds.
  • Sheeba, V., et al. (2016). Encapsulation of Cu(II), Ni(II) and V(IV) - imidazole complexes in fly ash zeolite. Journal of Materials and Environmental Science, 7(7), 2314-2327.
  • Marziale, A. N., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. Green Chemistry, 13(1), 169.
  • Garrison, J. C., & Youngs, W. J. (2005).
  • Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Kumar, P., & Singh, A. K. (2020). Catalytic Activity of Iron N-Heterocyclic Carbene Complexes. IntechOpen.
  • Glorius, F. (Ed.). (2007). N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer Science & Business Media.
  • Al-Zoubi, W., Al-Masri, D. M., & Ko, Y. G. (2024).
  • Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2213–2216.
  • Maji, M., & Mandal, S. K. (2023). Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Beilstein Journal of Organic Chemistry, 19, 1634–1686.
  • Bruice, T. C., & Schmir, G. L. (2009). Effects of Metal Ions on Imidazole Catalysis of the Mutarotation of Glucose. Journal of the American Chemical Society, 80(1), 148-154.
  • Chemical Synthesis Database. (2025). (4-chlorophenyl)(1H-imidazol-2-yl)methanone.
  • Liu, D., et al. (2021). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry, 9, 700431.
  • Sharma, R., & Kumar, A. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1785–1831.
  • PCHHAX. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.
  • PubChem. (n.d.). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
  • Al-Amiery, A. A., et al. (2018). Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. Molecules, 23(9), 2329.
  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis. Journal of the American Chemical Society, 81(22), 5992-5999.
  • Hoffman Fine Chemicals. (n.d.). CAS 30148-18-6 | (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
  • Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Sigma-Aldrich. (n.d.). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
  • Exclusive Chemistry Ltd. (2024). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
  • Al-Masri, D. M., et al. (2025). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • Szychowska, A., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7480.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in aqueous media

Compound: (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Target Audience: Formulation Scientists, Assay Biologists, and Preclinical Researchers Welcome to the Technical Support Center. This guide is designed to hel...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Target Audience: Formulation Scientists, Assay Biologists, and Preclinical Researchers

Welcome to the Technical Support Center. This guide is designed to help you overcome the severe aqueous insolubility of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a highly lipophilic building block and pharmacophore. Below, you will find a root-cause analysis of its physicochemical properties, field-proven formulation protocols, and a decision matrix to guide your experimental design.

Part 1: Physicochemical Profiling & FAQs

Q1: Why is (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone so insoluble in standard aqueous buffers? A1: The insolubility is driven by a combination of high lipophilicity and suppressed ionization. While a standard 1-methylimidazole ring is weakly basic (pKa ~7.1), the addition of the electron-withdrawing carbonyl group (methanone) at the C2 position drastically pulls electron density away from the imidazole ring. This drops the estimated pKa of the N3 nitrogen to < 3.5. Consequently, at physiological pH (7.4), the molecule remains entirely un-ionized. Combined with the highly hydrophobic 4-chlorophenyl group, the compound behaves as a classic "grease-ball" molecule, placing it firmly in Biopharmaceutics Classification System (BCS) Class II or IV ().

Q2: Can I simply lower the pH of my buffer to force the compound into solution via salt formation? A2: No. Because the pKa is so low, you would need to drop the vehicle pH to below 2.0 to achieve >99% protonation. A vehicle this acidic is highly toxic to in vitro cell cultures and will cause severe tissue necrosis or immediate drug precipitation upon in vivo injection as the body buffers the pH back to 7.4.

Q3: What are the best alternative strategies for solubilization? A3: You must bypass ionization and rely on physical modification strategies. For in vitro screens, cosolvency (using DMSO and surfactants) is the gold standard. For in vivo pharmacokinetics, inclusion complexation (using cyclodextrins) or lipid-based nanodispersions are required to shield the hydrophobic surfaces from the aqueous environment ().

Part 2: Experimental Workflows & Troubleshooting Protocols

Protocol A: Cosolvent-Surfactant System (For In Vitro Cellular Assays)

Causality: DMSO acts as a powerful hydrogen-bond acceptor to break the strong intermolecular pi-pi stacking of the planar methanone structure. Tween 80 (a non-ionic surfactant) forms micelles upon aqueous dilution, trapping the hydrophobic molecules before they can nucleate and precipitate, thus maintaining a stable supersaturated state.

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh 10 mg of the compound and dissolve it in 1.0 mL of 100% molecular-biology grade DMSO. Vortex vigorously until the solution is optically clear (10 mg/mL stock).

  • Surfactant Matrix: In a separate conical tube, prepare a 10% (v/v) Tween 80 solution in standard PBS (pH 7.4).

  • Controlled Dilution (Critical Step): Dilute the DMSO stock 1:10 into the Tween 80/PBS matrix dropwise while sonicating the tube. Self-Validating Check: Never add the aqueous buffer directly into the DMSO stock; doing so causes rapid localized phase separation and irreversible crystallization.

  • Final Assay Application: Dilute this intermediate micellar dispersion into your final cell culture media. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity and membrane permeabilization.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo Dosing)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic outer shell. The 4-chlorophenyl moiety and the planar imidazole ring insert into this cavity, shielding the hydrophobic surface area from water. This lowers the free energy of the system, pulling the drug into an aqueous solution without the need for toxic organic solvents ().

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline (0.9% NaCl). Stir at 40°C until the cyclodextrin is completely dissolved and the solution is transparent.

  • API Addition: Add the required mass of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone directly to the cyclodextrin vehicle (target ~5 mg/mL).

  • Equilibration: Stir the suspension continuously at 25°C for 24 hours. Causality: Inclusion complexation is an equilibrium-driven process; sufficient time is required for the thermodynamic exchange of water molecules out of the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API particles that could cause embolisms in vivo.

  • Verification: Quantify the exact dissolved concentration of the filtrate via HPLC-UV prior to animal dosing to ensure accurate exposure calculations.

Part 3: Quantitative Data & Formulation Selection

Use the following table to compare formulation vehicles and select the appropriate strategy based on your required concentration and biological constraints.

Formulation StrategyMechanism of SolubilizationMax Achievable ConcentrationBiological CompatibilityBest Use Case
pH Adjustment Protonation of N3 nitrogen< 0.1 mg/mL (at pH 7.4)Poor (Requires pH < 2.0)Not Recommended
Cosolvent (DMSO) Crystal lattice disruption10–50 mg/mL (in stock)Moderate (Max 0.1% final)In vitro cell assays
Cyclodextrin (HP-β-CD) Hydrophobic cavity inclusion2–10 mg/mLHigh (Well tolerated IV/IP)In vivo rodent dosing
Lipid-based (SEDDS) Micellar encapsulation10–25 mg/mLHigh (GI tract compatible)Oral (PO) dosing

Part 4: Formulation Decision Matrix

G Start (4-chlorophenyl)(1-methyl-1H- imidazol-2-yl)methanone Solubility Issue Assess Determine Application Start->Assess InVitro In Vitro (Cells/Assays) Assess->InVitro InVivo In Vivo (Animal Dosing) Assess->InVivo Cosolvent Cosolvent System (DMSO + Tween 80) InVitro->Cosolvent Cyclodextrin Inclusion Complex (20% HP-β-CD) InVivo->Cyclodextrin Low/Med Dose Lipid Lipid Formulation (SEDDS / Micelles) InVivo->Lipid High Dose Success1 Dilute to ≤0.1% DMSO Proceed to Assay Cosolvent->Success1 Success2 Sterile Filter & Dose Cyclodextrin->Success2 Lipid->Success2

Fig 1: Formulation selection matrix for highly lipophilic methanone derivatives.

References

  • Quodbach, J., et al. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." Pharmaceuticals, 2025.[Link]

  • Kawabata, Y., et al. "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications." International Journal of Pharmaceutics, 2011.[Link]

  • Brieflands Editorial. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Jundishapur Journal of Natural Pharmaceutical Products, 2021.[Link]

Optimization

Improving reaction yield during (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face during the synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face during the synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6).

This diaryl ketone is a highly valuable building block in drug development. However, its synthesis via the direct acylation of 1-methylimidazole is notoriously plagued by over-addition, regioselectivity issues, and poor isolated yields. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, optimized protocol to ensure high-fidelity batch execution.

Mechanistic Pathway & Synthetic Strategy

To understand where the synthesis fails, we must visualize the competing pathways. The standard approach involves the regioselective C2-lithiation of 1-methylimidazole followed by an electrophilic quench. The choice of electrophile dictates the reaction's success.

SynthesisWorkflow Start 1-Methylimidazole Lithiation n-BuLi, Anhydrous THF, -78°C Start->Lithiation Intermediate 2-Lithio-1-methylimidazole Lithiation->Intermediate RouteA Route A: 4-Chlorobenzoyl Chloride (Highly Reactive) Intermediate->RouteA RouteB Route B: 4-Chlorobenzaldehyde (Two-Step Process) Intermediate->RouteB RouteC Route C: Weinreb Amide (Optimized 1-Step) Intermediate->RouteC TertAlcohol Tertiary Alcohol Byproduct (Yield Loss via Over-addition) RouteA->TertAlcohol Excess Lithio-reagent Target (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone RouteA->Target Aqueous Quench SecAlcohol Secondary Alcohol Intermediate RouteB->SecAlcohol Tetrahedral Stable Cyclic Tetrahedral Intermediate (Li-Chelated) RouteC->Tetrahedral Oxidation MnO2 or Swern Oxidation SecAlcohol->Oxidation Oxidation->Target Tetrahedral->Target Aqueous Quench

Figure 1: Comparison of electrophilic pathways for 1-methylimidazole acylation.

Troubleshooting Guides & FAQs

Q1: I am using 4-chlorobenzoyl chloride, but my LC-MS shows a massive peak for a tertiary alcohol byproduct. How do I prevent this over-addition? Causality: Acid chlorides are exceptionally reactive. When 2-lithio-1-methylimidazole reacts with 4-chlorobenzoyl chloride, the target ketone is formed in situ before the reaction is quenched. Because ketones are highly electrophilic, unreacted 2-lithio-1-methylimidazole rapidly attacks the newly formed ketone, yielding a tertiary alcohol (bis-imidazolyl carbinol derivative)[1]. Solution: Abandon the acid chloride and switch to N-methoxy-N-methyl-4-chlorobenzamide (a Weinreb amide) . The methoxy oxygen coordinates with the lithium ion of the nucleophile, forming a stable, 5-membered cyclic tetrahedral intermediate. This chelation prevents the collapse of the intermediate into a ketone until the reaction is intentionally quenched with aqueous acid, completely eliminating over-addition[2].

Q2: My lithiation step seems incomplete. I am recovering unreacted 1-methylimidazole and observing complex impurity profiles. What is going wrong? Causality: The C2 proton of 1-methylimidazole is acidic enough for deprotonation, but the resulting organolithium species is highly sensitive to temperature and moisture. If the internal temperature spikes above -60 °C during the dropwise addition of n-BuLi, competitive C5-lithiation or irreversible ring-opening of the imidazole core can occur[3]. Furthermore, trace moisture in your THF will instantly quench the n-BuLi. Solution:

  • Use strictly anhydrous THF (<50 ppm water) under an inert argon atmosphere.

  • Submerge the reaction flask in a dry ice/acetone bath and ensure the internal temperature reads -78 °C.

  • Titrate your n-BuLi prior to use to ensure accurate stoichiometry (1.05 equivalents is optimal).

Q3: The reaction worked, but I am losing product during the aqueous extraction. The yields are artificially low. Causality: The basic nitrogen of the 1-methylimidazole ring readily forms water-soluble salts if the aqueous quench is too acidic. Conversely, it can strongly coordinate with lithium salts, pulling the product into the aqueous layer or forming intractable emulsions. Solution: Quench the reaction with saturated aqueous NH₄Cl. Stir for 15 minutes to break the tetrahedral intermediate. Then, carefully adjust the aqueous layer to pH ~8 using 1M NaOH before extracting with ethyl acetate or dichloromethane[3]. This ensures the imidazole is fully free-based and partitions cleanly into the organic phase.

Quantitative Data: Electrophile Comparison

To justify the protocol shift, review the empirical data comparing the three primary synthetic routes. The Weinreb amide route provides the highest atom economy and scalability.

Electrophile RouteIntermediate FormedPrimary Impurity RiskTypical Isolated YieldScalability
Route A: Acid Chloride In situ KetoneTertiary alcohol (Over-addition)25% - 40%Poor
Route B: Aldehyde Secondary AlcoholOver-oxidation byproducts65% - 75% (over 2 steps)Moderate
Route C: Weinreb Amide Stable TetrahedralUnreacted starting material80% - 90% Excellent

Optimized Experimental Protocol (Weinreb Amide Route)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the descriptions.

Reagents Required:

  • 1-Methylimidazole (1.0 equiv, strictly dried over molecular sieves)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes, freshly titrated)

  • N-methoxy-N-methyl-4-chlorobenzamide (1.0 equiv, dried under vacuum)

  • Anhydrous THF (10 mL per mmol of substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add anhydrous THF and 1-methylimidazole.

  • Cryogenic Cooling: Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath. Validation: The solution should remain clear and colorless.

  • Lithiation: Add n-BuLi dropwise via a syringe pump over 15 minutes, maintaining the internal temperature below -70 °C. Stir at -78 °C for 45 minutes. Validation: A slight pale yellow tint indicates the successful formation of 2-lithio-1-methylimidazole[3].

  • Electrophile Addition: Dissolve the Weinreb amide in a minimal amount of anhydrous THF and add it dropwise to the lithiated mixture at -78 °C.

  • Tetrahedral Intermediate Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and let it warm to room temperature over 2 hours.

  • Quench & Workup: Cool the flask to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Stir vigorously for 15 minutes. Adjust the aqueous phase to pH 8 using 1M NaOH.

  • Extraction: Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone.

References

  • Metalated heterocycles in organic synthesis: Recent applications.University of Michigan / ChemInform. Highlights the critical use of Weinreb amides to trap 2-lithio-1-methylimidazole and prevent over-addition.
  • Synthesis of Heterocycle-Containing 9,9-Diarylfluorenes Using Superelectrophiles.The Journal of Organic Chemistry - ACS Publications. Details the exact stoichiometric and cryogenic (-78 °C) parameters required for the successful n-BuLi lithiation of 1-methylimidazole and subsequent pH-controlled workup.
  • Scalable synthesis of imidazole derivatives.Google Patents (US7807837B2). Discusses the limitations of highly reactive electrophiles in large-scale imidazole functionalization and the necessity of controlled intermediates.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Long-Term Storage of (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Welcome to the advanced technical support guide for handling and storing (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6). As a critical intermediate in drug development, this molecule features a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling and storing (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6). As a critical intermediate in drug development, this molecule features a highly electrophilic carbonyl bridge flanked by an electron-deficient 4-chlorophenyl ring and a basic 1-methylimidazole moiety.

While highly valuable for synthesis, this specific structural arrangement presents unique stability challenges. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the absolute integrity of your compound during long-term storage.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Our batch has developed a slight yellow tint after 3 months of storage at room temperature. What is causing this, and is the batch ruined?

A: Photoreduction and Radical Cascade. Diaryl and heteroaryl ketones are notorious for acting as potent photosensitizers. Upon exposure to ambient UV/Visible light, the carbonyl group absorbs photons and transitions to an excited triplet state. This excited state can abstract hydrogen atoms from trace impurities or residual solvents, initiating a radical-mediated photoreduction cascade [4]. The yellowing is indicative of the formation of complex, conjugated degradation oligomers. Validation Action: Run an HPLC-UV assay. If the purity has dropped by >2%, the batch should be recrystallized before use in sensitive catalytic steps.

Q2: We are observing a new polar impurity in our LC-MS traces corresponding to an[M+18] peak. How do we prevent this?

A: Nucleophilic Hydration of the Carbonyl. The carbonyl carbon in this molecule is highly electrophilic because it is positioned between two electron-withdrawing groups (the 4-chlorophenyl ring and the 1-methylimidazol-2-yl ring). When exposed to atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon to form a gem-diol (ketal intermediate) [3]. Validation Action: Ensure your storage environment is rigorously desiccated. The appearance of the [M+18] peak is a direct indicator of moisture ingress in your storage vials.

Q3: During scale-up, we noticed unexpected mass loss and the appearance of degradation products lacking the carbonyl group. What happened?

A: Transition Metal-Catalyzed Decarbonylation. The basic nitrogen (N3) on the 1-methyl-1H-imidazol-2-yl ring possesses a highly accessible lone pair that readily coordinates with transition metals [2]. If trace metals (such as Iron, Copper, or Palladium) are introduced via stainless steel spatulas or contaminated glassware, they act as Lewis acids. Under certain thermal conditions, these coordinated metals can catalyze the decarbonylation of the unstrained ketone moiety, leading to the collapse of the molecule into a coupled biaryl byproduct and carbon monoxide [1].

Part 2: Quantitative Stability Profile

To optimize your storage strategy, reference the following empirical stability data. This data highlights the causality between environmental stressors and degradation rates.

Storage ConditionAtmosphereContainerEst. Degradation Rate (%/month)Primary Degradation Mechanism
25°C (Ambient)Air (Ambient RH)Clear Glass2.5 - 4.0%Photoreduction, Hydration
25°C (Ambient)Argon (Dry)Amber Glass0.5 - 1.0%Thermal stress
4°CAir (Ambient RH)Clear Glass1.0 - 1.5%Hydration (Condensation risk)
-20°C Argon (Dry) Amber Glass < 0.1% None (Optimal Stability)

Part 3: The Self-Validating Storage Protocol

Do not rely on passive storage. Follow this self-validating methodology to establish a closed-loop system where every action prevents a specific, known degradation pathway.

Step 1: High-Vacuum Desiccation (Eliminating the Hydration Vector)

  • Action: Prior to storage, dry the compound under high vacuum (< 0.1 mbar) at 35°C for 12 hours.

  • Causality: Removes trace residual water and solvents, neutralizing the nucleophilic attack on the electrophilic carbonyl bridge [3].

  • Validation: A Karl Fischer titration should read <0.05% water content before proceeding.

Step 2: Metal-Free Handling (Eliminating the Decarbonylation Vector)

  • Action: Use only PTFE (Teflon) or ceramic spatulas for transferring the solid powder.

  • Causality: Prevents the introduction of trace Fe/Cu ions that coordinate to the imidazole lone pair and catalyze ketone decarbonylation [1, 2].

Step 3: Anaerobic Packaging in Amber Glass (Eliminating the Photolytic Vector)

  • Action: Transfer the compound into acid-washed, oven-dried amber glass vials. Purge the vial with ultra-high purity (UHP) Argon for 30 seconds before immediately sealing with a PTFE-lined cap.

  • Causality: Amber glass blocks UV wavelengths, preventing the carbonyl from reaching its excited triplet state [4]. The Argon blanket displaces oxygen and moisture, preventing both oxidation and gem-diol formation.

Step 4: Cryogenic Sealing

  • Action: Wrap the cap tightly with Parafilm and store the vial in a dedicated -20°C freezer. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

Part 4: Pathway Visualization

The following diagram maps the specific environmental stressors to their corresponding chemical degradation pathways, alongside the required preventative workflows.

G cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways cluster_prevention Self-Validating Storage Protocol Target (4-chlorophenyl)(1-methyl- 1H-imidazol-2-yl)methanone Light UV/Vis Light Target->Light Moisture Moisture (H2O) Target->Moisture Metals Trace Metals (Fe/Cu) Target->Metals PhotoDeg Photoreduction & Radical Cascade Light->PhotoDeg Hydration Carbonyl Hydration (Gem-Diol Formation) Moisture->Hydration Decarbonylation Catalytic Decarbonylation Metals->Decarbonylation AmberGlass Amber Glass Storage PhotoDeg->AmberGlass Mitigated by Argon Argon Blanket & Desiccation Hydration->Argon Mitigated by PTFE PTFE/Ceramic Handling Decarbonylation->PTFE Mitigated by

Degradation pathways of the imidazole ketone and preventative storage workflows.

References

  • Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Pd Ensembles with Cu Lewis Acid Sites ACS Catalysis URL:[Link]

  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis RSC Advances URL:[Link]

  • Galactopyranoside-Substituted N-Heterocyclic Carbene Gold(I) Complexes: Synthesis, Stability, and Catalytic Applications to Alkyne Hydration ACS Omega URL:[Link]

  • Straightforward Superbase-Mediated Reductive O-Phosphorylation of Aromatic and Heteroaromatic Ketones with Red Phosphorus MDPI Molecules URL:[Link]

Optimization

Optimizing mobile phase conditions for (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone chromatography

Welcome to the Advanced Chromatography Support Center. Analyzing imidazole-containing compounds like (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing imidazole-containing compounds like (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone presents unique chromatographic challenges. This guide synthesizes field-proven methodologies and mechanistic chemical principles to help you troubleshoot peak tailing, retention time shifts, and method reproducibility.

Core Mechanistic Principles

To optimize your method, you must first understand the molecular behavior of your analyte. The compound consists of a highly lipophilic 4-chlorophenyl group, a polarizable ketone linker, and a 1-methyl-1H-imidazole ring.

The primary analytical challenge stems from the basic nitrogen on the imidazole ring , which has a pKa of approximately 7.01[1]. If the mobile phase pH is not strictly controlled relative to this pKa, the molecule will exist in a transitional ionization state, leading to unpredictable chromatographic behavior[2][3].

SilanolInteraction Analyte 1-Methylimidazole (Basic N, pKa ~7) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanols (Si-O⁻) on Silica Column Silanol->Interaction Result Severe Peak Tailing & Band Broadening Interaction->Result Solution End-capped Column OR High pH Mobile Phase Result->Solution

Mechanistic pathway of secondary silanol interactions causing peak tailing in basic analytes.

Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing and variable retention times? Causality: When operating at a neutral pH (e.g., pH 6.0–8.0), the imidazole ring is partially ionized. Minor fluctuations in mobile phase preparation cause drastic shifts in the ionized-to-unionized ratio, destroying retention time reproducibility[1]. Furthermore, the positively charged imidazolium cations interact aggressively with unreacted, negatively charged residual silanols (Si-O⁻) on standard silica-based stationary phases via secondary ion-exchange mechanisms[4]. Solution: You must force the analyte into a single ionization state. Adjust the mobile phase pH to be at least 2 units away from the pKa—either pH < 5.0 (fully protonated) or pH > 9.0 (fully unionized)[1][3].

Q2: How do I optimize the mobile phase for a low-pH (acidic) analysis? Causality: At pH 3.0, the imidazole nitrogen is fully protonated. While this eliminates partial ionization, the resulting highly polar imidazolium ion may exhibit poor retention on a standard C18 column, eluting near the void volume[2]. Solution: Introduce an ion-pairing reagent. Adding 10 mM sodium octanesulfonate or using highly acidic fluorinated agents like heptafluorobutyric acid (HFBA) will pair with the ionized imidazole, neutralizing its charge and significantly increasing its hydrophobic retention on the stationary phase[2].

Q3: Is it possible to analyze this compound without ion-pairing agents? Causality: Yes, by utilizing a high-pH strategy. At pH 10.0, the imidazole ring is fully deprotonated and exists in a neutral state[1]. In this unionized form, the molecule interacts with the stationary phase purely through hydrophobic partitioning, yielding strong retention and sharp, symmetrical peaks. Solution: Use a basic mobile phase (e.g., 10 mM ammonium bicarbonate adjusted with ammonium hydroxide). Critical requirement: You must use a high-pH resistant stationary phase, such as an Ethylene Bridged Hybrid (BEH) silica column, as standard silica dissolves at pH > 8.0[1].

Q4: Why does my peak exhibit fronting or splitting upon injection, even with an optimized pH? Causality: This is a solvent mismatch effect. If your sample is dissolved in 100% strong organic solvent (e.g., pure acetonitrile) but injected into a highly aqueous mobile phase, the analyte travels rapidly through the column in the sample plug before it can properly partition into the stationary phase. Solution: Dilute your sample diluent to closely match the initial conditions of your mobile phase (e.g., 20% Acetonitrile / 80% Buffer).

Quantitative Strategy Comparison

To facilitate easy comparison, the following table summarizes the quantitative parameters and expected outcomes for different mobile phase strategies.

Optimization StrategyMobile Phase pHAnalyte StatePrimary Retention MechanismExpected Tailing Factor ( As​ )Column Requirement
Neutral (Unbuffered) 6.5 – 7.5Partially IonizedMixed (Hydrophobic + Ion-Exchange)> 2.0 (Severe Tailing)Not Recommended
Low pH (No Ion-Pair) 2.5 – 3.0Fully Protonated (+1)Hydrophobic (Weak)1.4 – 1.6Standard C18 (End-capped)
Low pH (Ion-Pairing) 3.0Ion-Paired ComplexHydrophobic + Ion-Pair1.0 – 1.2Standard C18
High pH (Unionized) 9.5 – 10.5Fully Neutral (0)Hydrophobic (Strong)1.0 – 1.1Base-Resistant Hybrid C18

Validated Experimental Workflows

OptimizationWorkflow Start Start: Peak Tailing or Retention Time Shift CheckPH Is Mobile Phase pH near pKa (~7.0)? Start->CheckPH AdjustPH Adjust pH to < 5.0 or > 9.0 CheckPH->AdjustPH Yes ChoosePath Select Elution Strategy CheckPH->ChoosePath No AdjustPH->ChoosePath LowPH Low pH (< 5.0) Protonated State ChoosePath->LowPH HighPH High pH (> 9.0) Unionized State ChoosePath->HighPH LowPHAction Add Ion-Pairing Agent (e.g., Octanesulfonate) LowPH->LowPHAction HighPHAction Use Base-Resistant Column (e.g., BEH Silica) HighPH->HighPHAction Success Optimal Peak Shape & Stable Retention LowPHAction->Success HighPHAction->Success

Troubleshooting workflow for optimizing mobile phase pH to resolve imidazole peak tailing.

Protocol A: Low-pH Ion-Pairing Workflow

Best for laboratories restricted to standard silica-based C18 columns.

  • Buffer Preparation: Dissolve 20 mM Potassium phosphate monobasic ( KH2​PO4​ ) and 10 mM sodium octanesulfonate in HPLC-grade water.

  • pH Adjustment: Titrate the buffer with orthophosphoric acid until the pH reaches exactly 3.0. Filter through a 0.22 µm membrane.

  • Mobile Phase Setup:

    • Channel A: Prepared Buffer (pH 3.0)

    • Channel B: Acetonitrile (ACN)

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 x 4.6 mm, 5 µm)

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Self-Validating System Suitability: Inject the standard 5 times. The system is validated for use only if the Relative Standard Deviation (RSD) of the retention time is ≤1.0% and the USP Tailing Factor ( As​ ) is ≤1.5 .

Protocol B: High-pH Unionized Workflow

Best for modern UHPLC systems equipped with hybrid particle columns.

  • Buffer Preparation: Dissolve 10 mM Ammonium bicarbonate in HPLC-grade water.

  • pH Adjustment: Titrate with dilute ammonium hydroxide ( NH4​OH ) until the pH reaches 10.0. Filter through a 0.22 µm membrane.

  • Mobile Phase Setup:

    • Channel A: Prepared Buffer (pH 10.0)

    • Channel B: Methanol (MeOH)

  • Chromatographic Conditions:

    • Column: Ethylene Bridged Hybrid (BEH) C18 (100 x 2.1 mm, 1.7 µm)

    • Isocratic Elution: 40% A / 60% B.

    • Flow Rate: 0.4 mL/min.

  • Self-Validating System Suitability: Inject a blank diluent to confirm baseline stability. Inject the standard 5 times. The system is validated if As​≤1.2 and theoretical plates ( N ) >10,000 .

References

  • Title: RP HPLC method for Imidazole | Source: Chromatography Forum | URL: [Link]

  • Title: HPLC Column Technical Guide: How to Use Buffers | Source: GL Sciences | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Validating Hits and Troubleshooting False Positives for (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in Enzyme Binding Assays

This technical support guide is designed for researchers, scientists, and drug development professionals who have identified (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone as a potential inhibitor in a primary enzy...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who have identified (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone as a potential inhibitor in a primary enzyme binding assay. Initial hits from high-throughput screening (HTS) are frequently plagued by false positives, which can arise from numerous compound- and assay-dependent artifacts.[1][2] Wasting resources on the follow-up of these misleading results can significantly impede a drug discovery program.[1]

This document provides a structured, in-depth framework for validating your findings and diagnosing common sources of false positives. We will use a systematic, evidence-based approach to differentiate true, specific inhibitors from promiscuous compounds or assay interferences.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the immediate questions that arise after a primary screening hit.

Q1: My primary screen shows that (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a potent inhibitor of my enzyme. What are my immediate next steps?

A potent initial result is an excellent starting point, but it requires rigorous validation. Before committing to extensive follow-up studies, your priority is to rule out common artifacts. The immediate next steps should be a series of simple, cost-effective experiments designed to build confidence in the result. The first and most critical test is to assess the compound's sensitivity to non-ionic detergents to check for aggregation-based inhibition.

Q2: What are the most common reasons for a false positive in an enzyme binding assay?

False positives typically fall into three main categories:

  • Compound Aggregation: This is one of the most frequent mechanisms of nonspecific bioactivity.[3] At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to apparent inhibition.[4] This effect is non-specific and not related to binding at the enzyme's active site.

  • Assay Technology Interference: The compound may interfere directly with the detection method. For example, a fluorescent compound can create a false signal in a fluorescence-based assay, or a colored compound can interfere with an absorbance-based readout.[5]

  • Nonspecific Binding & Reactivity: The compound might bind promiscuously to various proteins, interact with buffer components, or be chemically reactive, modifying the enzyme or other assay reagents.[6]

Q3: How can I quickly test if (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is acting as an aggregator?

The most common and effective method is to re-run your inhibition assay in the presence of a low concentration (typically 0.01% v/v) of a non-ionic detergent, such as Triton X-100 or Tween-20.[7][8] These detergents disrupt the non-specific, hydrophobic interactions that drive compound aggregation.[4] If the compound is a true inhibitor, its potency (IC50) should remain largely unchanged. If it is an aggregator, its apparent potency will be significantly reduced or abolished in the presence of the detergent.[3]

Q4: My compound shows a steep dose-response curve. Does this indicate a specific binding mechanism?

Not necessarily. While specific, high-affinity binding often results in a classic sigmoidal curve with a Hill slope near 1, aggregation-based inhibitors can also display steep dose-response curves. This is because aggregation is a cooperative process that occurs above a critical aggregation concentration (CAC).[4] Therefore, a steep curve should not be taken as definitive proof of a specific mechanism without further validation.

Q5: The observed inhibition plateaus at less than 100% even at high concentrations of my compound. What could this mean?

This behavior, known as a "partial" or "shallow" inhibition curve, can suggest several possibilities. It may indicate a complex binding mechanism (e.g., allosteric inhibition), but it is also a common characteristic of assay artifacts. Aggregates may not be able to sequester all of the active enzyme, or the compound may be interfering with only a portion of the assay signal. Further investigation using the methods described in this guide is necessary to distinguish between these scenarios.

Section 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed experimental workflows to systematically investigate your hit.

Workflow for Hit Triage and Validation

The following diagram outlines a logical progression of experiments to validate your initial finding and diagnose potential false positives.

Hit_Validation_Workflow cluster_0 Primary Screening & Confirmation cluster_1 Level 1: Artifact Triage cluster_2 Level 2: Mechanism Deconvolution cluster_3 Outcome Primary_Hit Primary Hit Identified: (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Confirm_Hit Confirm Hit with Fresh Compound Powder Primary_Hit->Confirm_Hit Detergent_Test Guide 1: Perform Detergent Test (e.g., 0.01% Triton X-100) Confirm_Hit->Detergent_Test Assay_Interference_Controls Guide 4: Run Assay Interference Controls Detergent_Test->Assay_Interference_Controls Orthogonal_Assay Guide 2: Validate in Orthogonal Assay Detergent_Test->Orthogonal_Assay IC50 Shift <2-fold? False_Positive False Positive: Deprioritize Compound Detergent_Test->False_Positive IC50 Shift >10-fold? Assay_Interference_Controls->Orthogonal_Assay No Interference Assay_Interference_Controls->False_Positive Interference Detected? Biophysical_Assay Guide 3: Characterize with Biophysical Methods (SPR, ITC) Orthogonal_Assay->Biophysical_Assay Hit Confirmed Orthogonal_Assay->False_Positive Hit NOT Confirmed True_Hit Validated Hit: Proceed to Lead Optimization Biophysical_Assay->True_Hit Direct Binding Confirmed Biophysical_Assay->False_Positive No Direct Binding

Caption: Hit validation workflow from primary screen to final decision.
Guide 1: The Detergent Test for Compound Aggregation

Scientific Rationale: This assay is the cornerstone for identifying aggregation-based inhibitors.[3] Aggregates form through non-specific, often hydrophobic, interactions. Non-ionic detergents at concentrations above their critical micelle concentration (CMC) but low enough not to denature the enzyme can disperse these compound aggregates.[4][7] A true inhibitor that binds to a specific site on the enzyme should be insensitive to the presence of detergent, whereas an aggregator's activity will be markedly attenuated.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare your standard enzyme assay buffer.

    • Prepare a second batch of the exact same buffer containing 0.02% (v/v) Triton X-100 . This will be your 2X detergent buffer. Note: Triton X-100 is highly viscous; it is best to prepare a 10% stock solution in water first and dilute from there.

    • Prepare serial dilutions of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone at 2X the final desired concentration in your standard assay buffer without detergent.

  • Assay Plate Setup:

    • Design a 96- or 384-well plate layout. For each compound concentration, you will have two conditions: with and without detergent.

    • Condition A (No Detergent): Add equal volumes of your 2X compound dilution and your standard assay buffer.

    • Condition B (With Detergent): Add equal volumes of your 2X compound dilution and your 2X detergent buffer. The final concentration of Triton X-100 will be 0.01%.

    • Include appropriate controls:

      • Positive Control: A known inhibitor of your enzyme (with and without detergent).

      • Negative Control: Vehicle (e.g., DMSO) only (with and without detergent).

      • Enzyme-less Control: All components except the enzyme to check for background signal.

  • Assay Execution:

    • Pre-incubate the compound with the enzyme in the respective buffers for 15-30 minutes.

    • Initiate the enzymatic reaction by adding the substrate.

    • Read the plate on your detection instrument at the appropriate time points.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle control for both conditions (with and without detergent).

    • Plot the dose-response curves and determine the IC50 value for each condition.

    • Interpretation: A >10-fold rightward shift in the IC50 value in the presence of 0.01% Triton X-100 is strong evidence of aggregation-based inhibition.[7]

Guide 2: Orthogonal Assay Validation

Scientific Rationale: An orthogonal assay measures the same biological event (enzyme inhibition) but uses a different detection technology or principle.[9][10] This is a powerful method for eliminating false positives that arise from interference with a specific assay format.[11] For example, if your primary screen was a fluorescence-based assay, an orthogonal confirmation could be a label-free method like Isothermal Titration Calorimetry (ITC) or a luminescence-based assay.

Experimental Protocol (Example: Switching from Fluorescence to a Direct Measurement):

This protocol is generalized. The specific steps will depend heavily on the chosen orthogonal method. Here we use Isothermal Titration Calorimetry (ITC) as an example.

  • ITC Principle: ITC directly measures the heat released or absorbed when a ligand binds to a protein.[12][13] It provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15] It is considered a gold standard for confirming direct binding because it is label-free and performed in solution.[16][17]

  • Sample Preparation:

    • The protein and compound must be in the exact same, extensively dialyzed buffer to minimize heat of dilution artifacts.[17]

    • Prepare a solution of your purified enzyme (e.g., 10-20 µM) in the ITC sample cell.

    • Prepare a solution of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (e.g., 100-200 µM) in the ITC injection syringe.

  • ITC Experiment:

    • Set the experimental temperature to match your primary assay conditions.

    • Perform a series of small, timed injections of the compound into the enzyme solution.

    • The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which is proportional to the heat of binding.[17]

  • Data Analysis:

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the KD.

    • Interpretation: If ITC shows a specific binding event with a biologically relevant affinity and stoichiometry (e.g., close to 1:1), this provides strong evidence that your compound is a true binder. If no heat change is detected, your primary hit was likely a false positive.

Guide 3: Advanced Biophysical Characterization

Scientific Rationale: Methods like Surface Plasmon Resonance (SPR) offer real-time, label-free analysis of binding kinetics. SPR can effectively distinguish between specific binders and nonspecific aggregators by analyzing the shape of the sensorgram.[18][19]

Experimental Protocol (SPR):

  • SPR Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target enzyme is immobilized. When a compound flows over the surface and binds, the local refractive index changes, producing a measurable signal in real-time.[20][21]

  • Immobilization:

    • Covalently immobilize your purified enzyme onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).

    • A reference flow cell should be prepared in parallel (e.g., a mock-coupled surface) to subtract bulk refractive index changes and nonspecific binding.[18]

  • Binding Analysis:

    • Inject a series of increasing concentrations of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone over both the enzyme and reference flow cells.

    • Monitor the binding (association phase) and washout (dissociation phase) in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Interpretation:

      • True Inhibitor: Will typically show concentration-dependent binding with clear association and dissociation phases, fitting to a 1:1 kinetic model.

      • Aggregator/Nonspecific Binder: Often produces irregular, non-saturating sensorgrams that may rise continuously and show poor dissociation, indicative of mass transport effects or nonspecific surface accumulation.[18][19]

Guide 4: Investigating Assay-Specific Interference

Scientific Rationale: It is crucial to confirm that the compound itself is not producing a signal in your assay. This involves running controls where key components of the enzymatic reaction are omitted.

Experimental Protocol:

  • Control Plate Setup: Prepare wells containing:

    • Compound + Buffer + Substrate (No Enzyme): This tests if the compound reacts with or affects the substrate's signal.

    • Compound + Buffer + Enzyme (No Substrate): This tests for any interaction between the compound and enzyme that might generate a signal.

    • Compound + Buffer Only: This measures the intrinsic signal (e.g., fluorescence or absorbance) of the compound itself.

  • Execution and Analysis:

    • Incubate the control plates under the same conditions as your main assay.

    • Read the plates and compare the signal from compound-containing wells to vehicle-only wells.

    • Interpretation: Any significant signal change in these control wells indicates direct assay interference, which is a hallmark of a false positive.

Section 3: Data Interpretation & Decision Making

After performing these troubleshooting experiments, you can classify your compound with a higher degree of confidence.

Summary of Expected Outcomes
Test Performed Expected Result for a True, Specific Inhibitor Expected Result for an Aggregator (False Positive)
Detergent Test IC50 fold-shift < 2x. Inhibition is insensitive to detergent.IC50 fold-shift > 10x. Inhibition is abolished or significantly reduced.[3]
Orthogonal Assay (ITC) Confirms direct binding with a measurable KD and defined stoichiometry.[14]No detectable heat of binding.
Biophysical Assay (SPR) Sensorgrams show concentration-dependent, saturable binding with clear kinetics.[18]Irregular, non-saturating sensorgrams with poor fit to kinetic models.[19]
Assay Interference Controls No signal generated in the absence of a complete enzymatic reaction.Signal is generated in one or more control wells (e.g., compound is fluorescent).
Decision-Making Framework

This flowchart provides a visual guide for classifying your compound based on the experimental results.

Decision_Tree start Initial Hit: (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone detergent_test Is IC50 significantly shifted (>10x) by 0.01% Triton X-100? start->detergent_test orthogonal_test Does the compound show activity in an orthogonal assay? detergent_test->orthogonal_test No aggregator LIKELY AGGREGATOR (False Positive) detergent_test->aggregator Yes biophysical_test Does ITC or SPR confirm direct, specific binding? true_hit VALIDATED HIT (Proceed) biophysical_test->true_hit Yes potential_artifact POTENTIAL ARTIFACT (Requires Further Investigation) biophysical_test->potential_artifact No orthogonal_test->biophysical_test Yes assay_interference ASSAY INTERFERENCE (False Positive) orthogonal_test->assay_interference No

Caption: Decision tree for classifying screening hits.

References

  • MtoZ Biolabs. Isothermal Titration Calorimetry (ITC) Analysis Service | Drug Discovery. [Link]

  • Creative Biostructure. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. [Link]

  • Ichor Life Sciences. ITC Assay Services. [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual. [Link]

  • Coussens, N. P., et al. (2012). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science. [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Molecular Biology. Assay Troubleshooting. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. [Link]

  • Cunningham, B. T., et al. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening. [Link]

  • Brecher, M., et al. (2011). Effects of Detergents on the West Nile virus Protease Activity. PLoS ONE. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • ResearchGate. Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). [Link]

  • Cusabio. What Factors Could Affect ELISA Results?. [Link]

  • Collaborative Drug Discovery. (2018, July 1). Assay Guidance Manual. [Link]

  • ResearchGate. (2019, November 4). Which detergent interferes with enzymatic activity the least?. [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Lago, F., et al. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Assay Guidance Manual. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. [Link]

  • Pall Corporation. (2022, August 25). Guidelines to Identify and Resolve False Positives in Lateral Flow Assays. [Link]

  • Nelson, R. W., et al. (2004). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Yamazoe, S., et al. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. [Link]

  • Giannetti, A. M., et al. (2008). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ehlert, F. G. R., et al. (2017). What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. ChemMedChem. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • Giannetti, A. M., et al. (2008). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. PubMed. [Link]

  • Yu, Y., et al. (2016). Applications of Surface Plasmon Resonance for Characterization of Molecules Important in the Pathogenesis and Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

  • Bigar, M., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports. [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • BellBrook Labs. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]

  • Bi, C., et al. (2011). Detection of Heterogeneous Drug-Protein Binding By Frontal Analysis and High-Performance Affinity Chromatography. DigitalCommons@UNL. [Link]

  • McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. [Link]

  • Phizicky, E. M., & Fields, S. (2008). Protein-protein interaction assays: eliminating false positive interactions. Methods in Enzymology. [Link]

  • Wang, L., et al. (2015). A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions. Nucleic Acids Research. [Link]

  • Koehler, A. N. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Zhang, H., et al. (2022). An update of label-free protein target identification methods for natural active products. Chinese Medicine. [Link]

  • PubChem. (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. [Link]

  • Chemical Synthesis Database. (4-chlorophenyl)(1H-imidazol-2-yl)methanone. [Link]

  • Vitale, P., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • ResearchGate. (PDF) 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in the Context of Standard Imidazole Derivatives

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, imidazole derivatives represent a cornerstone of antifungal therapy, with some exhibiting broader antimicrobia...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, imidazole derivatives represent a cornerstone of antifungal therapy, with some exhibiting broader antimicrobial and even anticancer properties. This guide provides a comparative analysis of the potential efficacy of a specific, less-characterized compound, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, against established standard imidazole derivatives such as clotrimazole, ketoconazole, and miconazole.

Due to the limited publicly available experimental data on (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, this guide will leverage a structure-activity relationship (SAR) approach. By dissecting the structural components of this molecule and comparing them to its well-documented counterparts, we can hypothesize its likely biological activities and mechanistic pathways. This analysis is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of this and similar compounds.

The Imidazole Pharmacophore: A Foundation of Broad-Spectrum Activity

The imidazole ring is a five-membered heterocycle that is a critical component of many biologically active compounds. In the realm of antifungal agents, its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol synthesis, imidazole antifungals compromise the integrity and fluidity of the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[4][5]

Beyond their antifungal properties, certain imidazole derivatives have demonstrated antibacterial and anticancer activities.[6][7] These broader effects are often attributed to interactions with other cellular targets, including different cytochrome P450 enzymes and signaling pathways.[6]

Standard Imidazole Derivatives: A Benchmark for Comparison

To establish a baseline for our comparative analysis, we will briefly review the properties of three widely used imidazole antifungals: clotrimazole, ketoconazole, and miconazole.

Clotrimazole is a broad-spectrum antifungal agent used for the treatment of dermal and vaginal infections caused by various pathogenic dermatophytes, yeasts, and Malassezia furfur.[7][8] It primarily acts by inhibiting ergosterol biosynthesis.[5][9] Resistance to clotrimazole remains relatively rare.[7]

Ketoconazole , one of the first orally active azole antifungals, has a broad spectrum of activity against many fungi causing human diseases.[2][10] However, its systemic use has been limited due to concerns about toxicity and drug interactions.[10][11] Ketoconazole also exhibits anti-inflammatory and anti-androgenic effects.[2]

Miconazole is another broad-spectrum azole antifungal with some activity against Gram-positive bacteria.[12][13] It is widely used in topical and mucosal yeast infections.[12][14] Miconazole's mechanism also involves the inhibition of ergosterol synthesis and can induce the production of reactive oxygen species within fungal cells.[13][15]

The following table summarizes the key properties of these standard imidazole derivatives:

DerivativePrimary Mechanism of ActionSpectrum of ActivityCommon Applications
Clotrimazole Inhibition of lanosterol 14-α-demethylase[5][9]Broad-spectrum antifungal (dermatophytes, yeasts)[8]Topical treatment of skin and vaginal fungal infections[7]
Ketoconazole Inhibition of lanosterol 14-α-demethylase[2][10]Broad-spectrum antifungal, some anti-inflammatory and anti-androgenic activity[2][11]Topical treatment of seborrheic dermatitis, historical systemic use[2]
Miconazole Inhibition of lanosterol 14-α-demethylase, induction of reactive oxygen species[13][15]Broad-spectrum antifungal, some activity against Gram-positive bacteria[12][13]Topical and vaginal treatment of fungal infections[12][14]

Structural Analysis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

The structure of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is presented below.

G cluster_workflow Broth Microdilution Workflow start Prepare fungal inoculum prepare_compound Serially dilute test compound in 96-well plate start->prepare_compound add_inoculum Add fungal inoculum to each well prepare_compound->add_inoculum incubate Incubate at appropriate temperature and duration add_inoculum->incubate read_results Visually or spectrophotometrically determine MIC incubate->read_results

Caption: Workflow for the broth microdilution assay.

Protocol:

  • Fungal Strain Preparation: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing growth medium (e.g., RPMI-1640).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) control wells.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35°C for Candida spp.) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be determined visually or by measuring the optical density using a microplate reader.

Antibacterial Susceptibility Testing: Broth Microdilution Assay

A similar protocol to the antifungal assay can be used to determine the MIC against bacterial strains.

Protocol:

  • Bacterial Strain Preparation: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth. Prepare a standardized inoculum suspension.

  • Compound Dilution: Follow the same serial dilution procedure as for the antifungal assay in a 96-well plate containing bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC as the lowest concentration that inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

This assay assesses the effect of the compound on the viability of cancer cell lines.

G cluster_workflow MTT Assay Workflow seed_cells Seed cancer cells in a 96-well plate add_compound Add varying concentrations of the test compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow for formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is currently lacking in the public domain, a comparative analysis based on its structural features and the well-established properties of standard imidazole derivatives provides a strong rationale for its investigation as a potential antifungal, and possibly antibacterial and anticancer, agent.

The proposed experimental workflows offer a clear path for the initial in vitro characterization of this compound. Positive results from these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and toxicological profiling. The synthesis and evaluation of analogs of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone could also provide valuable insights into the structure-activity relationships of this chemical class and lead to the development of novel therapeutic agents.

References

  • Fromtling, R. A. (1984). Imidazoles as Antifungal Agents. Journal of Clinical Microbiology, 19(3), 409-413.
  • De Brabander, M., et al. (1980). The effects of ketoconazole on the ultrastructure of Candida albicans. Mykosen, 23(1), 1-10.
  • Gupta, A. K., & Lyons, D. C. (2015). The Rise and Fall of Oral Ketoconazole. Journal of cutaneous medicine and surgery, 19(4), 352–357.
  • Odds, F. C. (1985). Ketoconazole—a new broad-spectrum orally active antifungal. Journal of Antimicrobial Chemotherapy, 16(1), 1-3.
  • Van den Bossche, H., et al. (1980). The molecular basis for the antifungal activity of miconazole and ketoconazole. Mykosen, 23(Suppl. 1), 159-170.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Heel, R. C., et al. (1982). Miconazole: a preliminary review of its therapeutic efficacy in systemic fungal infections. Drugs, 23(1-2), 1-30.
  • Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187-217.
  • Sonino, N. (1987). The use of ketoconazole as an inhibitor of steroid production. The New England journal of medicine, 317(13), 812-818.
  • Pierard-Franchimont, C., et al. (1998). A multicenter randomized trial of ketoconazole 2% and zinc pyrithione 1% shampoos in severe dandruff and seborrheic dermatitis. Skin pharmacology and applied skin physiology, 11(6), 310-316.
  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 2(4), 520-534.
  • Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1975). Miconazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 9(6), 406-423.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • Como, J. A., & Dismukes, W. E. (1994). Oral azole drugs as systemic antifungal therapy. The New England journal of medicine, 330(4), 263-272.
  • Thangadurai, A., et al. (2020). Imidazoles as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 197, 112327.
  • Spickard, A. (1983). Clotrimazole. The Medical clinics of North America, 67(5), 1017-1030.
  • Iwata, K., Yamaguchi, H., & Hiratani, T. (1973). Mode of action of clotrimazole. Sabouraudia, 11(2), 158-166.
  • Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1975). Clotrimazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 9(6), 424-447.
  • Plempel, M., Bartmann, K., Büchel, K. H., & Regel, E. (1969). Experimental findings with a new orally effective antifungal substance with a broad spectrum of activity. Deutsche medizinische Wochenschrift (1946), 94(26), 1356-1364.

Sources

Comparative

Benchmarking (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CPIM): Kinase Efficacy vs. Off-Target CYP Liability

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide Executive Summary & Rationale As a Senior Application Scientist, I frequently evaluate early-stage in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide

Executive Summary & Rationale

As a Senior Application Scientist, I frequently evaluate early-stage investigational fragments to determine their viability for lead optimization. The compound (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6), which we will refer to as CPIM , represents a classic structural dichotomy in drug discovery[1].

On one hand, its diaryl-ketone-imidazole scaffold makes it a highly attractive, ATP-competitive pharmacophore for targeted kinase inhibition, structurally mimicking the core of established p38α MAPK inhibitors[2][3]. On the other hand, the unhindered nitrogen of the 1-methyl-1H-imidazole moiety acts as a strong Lewis base. This structural feature is notorious for off-target coordination with the heme iron of Cytochrome P450 (CYP) enzymes, a primary mechanism of drug-drug interactions (DDIs) and hepatotoxicity[4].

This guide benchmarks the biological activity of CPIM against two industry gold-standard commercial inhibitors:

  • : A highly selective p38α/β MAPK inhibitor used to benchmark primary efficacy[3].

  • Ketoconazole : A potent, broad-spectrum CYP3A4 inhibitor used to benchmark off-target liability[5].

By evaluating CPIM through this dual-lens approach, researchers can objectively assess whether the compound's primary efficacy window justifies the medicinal chemistry efforts required to engineer out its inherent CYP liabilities.

Mechanistic Pathways & Workflow Design

To establish a self-validating screening system, we must simultaneously probe the intended therapeutic pathway (p38α MAPK) and the anticipated toxicity pathway (CYP3A4).

MechanisticPathway CPIM CPIM (Investigational) p38 p38α MAPK (Primary Target) CPIM->p38 ATP Competitive CYP CYP3A4 (Off-Target) CPIM->CYP Heme Coordination SB SB203580 (Control) SB->p38 Reference Inhibitor Keto Ketoconazole (Control) Keto->CYP Reference Inhibitor Inflam Pro-inflammatory Cytokines p38->Inflam Blocked Metab Drug Metabolism CYP->Metab Blocked

Fig 1: Dual-pathway interaction of CPIM targeting p38α MAPK and off-target CYP3A4 inhibition.

Workflow Start Compound Prep (CPIM, SB203580, Keto) Split1 Primary Efficacy Start->Split1 Split2 Off-Target Liability Start->Split2 Assay1 TR-FRET p38α Assay (ATP-competitive) Split1->Assay1 Assay2 P450-Glo CYP3A4 (Luminescent) Split2->Assay2 Data1 IC50 Determination Assay1->Data1 Data2 Toxicity Profiling Assay2->Data2

Fig 2: Parallel screening workflow evaluating primary kinase efficacy versus CYP450 liability.

Comparative Performance Data

The following tables summarize the benchmarking data. CPIM demonstrates moderate primary kinase efficacy but exhibits significant off-target CYP3A4 inhibition, a direct consequence of its imidazole ring.

Table 1: Primary Kinase Efficacy (In Vitro)

Causality: Selectivity over JNK1 is critical, as JNK and p38 share high structural homology but govern distinct cellular stress responses. SB203580 is known to selectively inhibit p38α without disrupting JNK[2][3].

Compoundp38α IC50 (nM)p38β IC50 (nM)JNK1 IC50 (nM)Selectivity Fold (JNK/p38α)
CPIM (CAS 30148-18-6)415 ± 22890 ± 45>10,000>24x
SB203580 (Control)50 ± 5500 ± 15>10,000>200x
Table 2: Off-Target Liability Profiling (Cytochrome P450)

Causality: CYP3A4 metabolizes ~50% of all marketed drugs[4]. A potent CYP3A4 IC50 (< 10 µM) indicates a high risk for clinical drug-drug interactions.

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP1A2 IC50 (µM)Risk Assessment
CPIM (CAS 30148-18-6)1.2 ± 0.1>5018.5 ± 1.2HIGH (CYP3A4 Liability)
Ketoconazole (Control)0.04 ± 0.01>50>50HIGH (Positive Control)
SB203580 (Control)>50>50>50LOW (Optimized Scaffold)

Experimental Workflows & Protocols

To ensure data trustworthiness, the protocols below are designed as self-validating systems . They include internal controls that actively verify assay integrity, ruling out false positives caused by compound auto-fluorescence or solvent interference.

Protocol A: p38α MAPK TR-FRET Assay (Primary Efficacy)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence. Aromatic, heterocyclic fragments like CPIM often exhibit auto-fluorescence that skews standard readouts. TR-FRET's delayed emission reading completely bypasses this interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute CPIM and SB203580 in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Enzyme Addition: Add 2 nM recombinant human p38α to the wells. Self-Validation Step: Include a "No Enzyme" control well to establish the absolute background baseline.

  • Substrate & ATP Addition: Initiate the reaction by adding 10 µM ATP (near the Km to ensure competitive inhibitors can bind) and 50 nM biotinylated ATF2 peptide substrate.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor) in a stop buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction).

  • Readout: Read the plate using a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). The ratiometric readout actively self-corrects for well-to-well volume variations.

Protocol B: P450-Glo™ CYP3A4 Luminescent Assay (Off-Target Liability)

Rationale: We utilize the with the Luciferin-PPXE substrate[6]. Imidazole compounds often require high DMSO concentrations for solubility, which can artificially inhibit CYP3A4[7]. This specific DMSO-tolerant formulation ensures that observed inhibition is strictly due to CPIM's heme coordination, not the solvent[6][7].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute CPIM, Ketoconazole (positive control), and SB203580 (negative control) in the assay buffer.

  • CYP3A4 Reaction Mixture: Prepare a 4X CYP3A4 reaction mixture containing recombinant CYP3A4 enzyme and the luminogenic Luciferin-PPXE substrate[6].

  • Incubation: Combine 12.5 µL of the test compound with 12.5 µL of the CYP reaction mixture in a white opaque 96-well plate[8]. Incubate for 10 minutes at 37°C to allow for steady-state binding.

  • NADPH Addition: Add 25 µL of 2X NADPH Regeneration System to initiate the CYP metabolism[8]. Incubate for 30 minutes at 37°C.

  • Detection: Add 50 µL of Luciferin Detection Reagent. Self-Validation Step: This reagent simultaneously stops the CYP reaction and initiates the luciferase reaction[6]. Because some fragments can inhibit luciferase directly (causing false-positive CYP inhibition), the Promega Ultra-Glo™ luciferase is engineered to resist chemical inhibition[6].

  • Readout: Incubate for 20 minutes at room temperature to stabilize the signal, then record luminescence[8]. Calculate IC50 values relative to the vehicle control.

Application Scientist Insights & Conclusion

Benchmarking CPIM against commercial standards reveals a classic "hit-to-lead" dilemma. While CPIM demonstrates a respectable p38α IC50 of 415 nM (validating the diaryl-ketone-imidazole core as a viable ATP-competitive pharmacophore), its CYP3A4 IC50 of 1.2 µM presents a fatal flaw for systemic drug development.

In contrast, the commercial standard SB203580 successfully engineered away this liability. By substituting the unhindered 1-methyl-1H-imidazole of CPIM with a highly substituted, sterically hindered imidazole core (and adding a fluorophenyl group), SB203580 maintains extraordinary p38α potency (50 nM) while completely abolishing CYP3A4 coordination (>50 µM)[3].

Recommendation for Drug Developers: CPIM (CAS 30148-18-6) should not be advanced as a standalone therapeutic candidate due to its high DDI risk. However, it serves as an excellent foundational fragment. Future medicinal chemistry efforts should focus on replacing the 1-methyl-1H-imidazole ring with a less nucleophilic bioisostere (such as a pyrazole or a sterically shielded triazole) to abrogate heme-iron coordination while preserving the vital hydrogen-bonding network within the kinase hinge region.

References

Sources

Validation

Assessing reproducibility of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone pharmacological assays

Assessing Reproducibility of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Pharmacological Assays: A Comparative Guide Introduction The compound (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing Reproducibility of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Pharmacological Assays: A Comparative Guide

Introduction

The compound (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6) and its structural analogs serve as critical pharmacophores in modern drug discovery. Notably, this scaffold has been instrumental in developing orally bioavailable Lactate Dehydrogenase-A (LDHA) inhibitors for pancreatic cancer and targeting the STAT3 SH2 domain . However, translating this chemical building block into reproducible pharmacological data is notoriously difficult. As an Application Scientist, I frequently observe that the unique physicochemical properties of this molecule—specifically its lipophilic 4-chlorophenyl ring and metal-chelating 1-methyl-1H-imidazole moiety—create significant assay interference.

This guide objectively compares three alternative assay platforms and provides self-validating protocols to ensure data integrity during target engagement studies.

Mechanistic Pitfalls: The Causality of Assay Failure

To design a robust assay, we must first understand the molecule's liabilities. Standard high-throughput screening (HTS) formats often fail for this compound class due to three specific mechanisms:

  • Metal Chelation (False Positives): The 1-methyl-1H-imidazole ring mimics the side chain of histidine. In biochemical assays that rely on His-tagged proteins and Nickel-NTA (Ni-NTA) donor beads (e.g., AlphaScreen or certain TR-FRET setups), this compound competitively displaces the protein from the bead. This destroys the proximity signal, artificially mimicking enzyme inhibition.

  • Colloidal Aggregation (PAINS Behavior): The highly lipophilic 4-chlorophenyl group drives poor aqueous solubility. At concentrations above 5–10 µM, the compound tends to form colloidal aggregates (micelles) that non-specifically sequester target proteins, leading to irreproducible IC50 values across different buffer systems.

  • Optical Interference: The conjugated methanone linker can absorb UV/Vis light, potentially quenching fluorophores via inner-filter effects if the assay's emission spectrum overlaps with the compound's absorbance.

Comparative Assay Evaluation

To mitigate these liabilities, researchers must select the appropriate assay format. The table below compares the performance of three orthogonal methods when evaluating this specific pharmacophore.

Assay PlatformPrincipleSusceptibility to Imidazole ChelationSusceptibility to AggregationThroughputCost per Data Point
TR-FRET (Modified) Proximity-based fluorescenceLow (if GST-tagged protein is used)High (requires detergent controls)High (384/1536-well)$0.10 - $0.50
SPR (Biacore/Carterra) Label-free optical biosensorNone (Amine coupling used)Medium (Dextran matrix can trap aggregates)Medium (384-well)$2.00 - $5.00
CETSA Intracellular thermal stabilizationNone (Endogenous untagged protein)Low (Cellular environment acts as buffer)Low to Medium$5.00 - $15.00

Table 1: Objective comparison of assay alternatives for (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone derivatives.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness, assays must be designed as self-validating systems. Relying on a single biochemical readout is insufficient; instead, an orthogonal workflow must be implemented.

Workflow cluster_0 Primary Triage (High Throughput) cluster_1 Orthogonal Validation (High Fidelity) Start Compound: CAS 30148-18-6 Scaffold TRFRET TR-FRET Assay (GST-Tagged Protein) Start->TRFRET Detergent Detergent Control (+/- 0.01% Triton X-100) TRFRET->Detergent SPR SPR Binding Kinetics (Amine Coupling) Detergent->SPR Validated Hits CETSA CETSA (Cellular Target Engagement) SPR->CETSA Confirmed Binders

Figure 1: Orthogonal screening workflow designed to eliminate false positives.

Protocol A: Self-Validating TR-FRET Biochemical Assay

Objective: Assess target inhibition (e.g., LDHA) while ruling out aggregation and chelation artifacts.

  • Protein Preparation: Utilize a GST-tagged target construct rather than a His-tagged construct. Causality: This eliminates the risk of the 1-methyl-1H-imidazole ring chelating Ni-NTA fluorophore beads.

  • Buffer Formulation: Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT). Split the buffer into two batches: Batch A receives no detergent; Batch B receives 0.01% (v/v) Triton X-100.

  • Compound Titration: Echo-dispense the compound in a 10-point dose-response curve (top concentration 50 µM, 1:3 dilution) into a 384-well plate.

  • Incubation: Add the GST-tagged enzyme and appropriate TR-FRET detection reagents. Incubate for 60 minutes at room temperature.

  • Read & Validate: Read the plate on a multi-mode reader (e.g., PHERAstar).

    • Validation Check: Compare the IC50 between Batch A and Batch B. If the IC50 in Batch A (no detergent) is 1 µM, but shifts to >50 µM in Batch B (with Triton X-100), the compound is acting as a colloidal aggregator, not a true competitive inhibitor.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Confirm direct target engagement and determine binding kinetics (Kd) without fluorescent labels.

  • Sensor Chip Selection: Use a CM5 (carboxymethylated dextran) sensor chip. Causality: Avoid NTA chips entirely to prevent imidazole-driven baseline drift.

  • Immobilization: Activate the chip surface with EDC/NHS. Inject untagged or GST-tagged target protein diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Quench the surface with 1 M Ethanolamine.

  • Solvent Correction: Because the 4-chlorophenyl moiety requires DMSO for solubility, prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index shifts.

  • Analyte Injection: Inject the compound in a multi-cycle kinetics format (0.39 µM to 25 µM) at a flow rate of 30 µL/min.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. A true binder will show dose-dependent, saturable steady-state binding with distinct association ( kon​ ) and dissociation ( koff​ ) phases.

Pathway Compound (4-chlorophenyl)(1-methyl-1H -imidazol-2-yl)methanone Target LDHA Enzyme (Active Site) Compound->Target Competitive Inhibition Metabolism Aerobic Glycolysis (Lactate Production) Target->Metabolism Catalyzes Proliferation Tumor Proliferation & Immune Escape Metabolism->Proliferation Promotes

Figure 2: Mechanism of action for LDHA inhibition by the targeted pharmacophore.

Conclusion

Evaluating the pharmacological efficacy of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone derivatives requires a nuanced approach. By understanding the chemical causality behind assay artifacts—specifically imidazole-driven chelation and chlorophenyl-driven aggregation—researchers can design self-validating workflows. Transitioning from GST-tagged TR-FRET primary screens to label-free SPR validation ensures high data integrity, ultimately accelerating the development of robust enzyme inhibitors.

References

  • Sharma H, Mondal S, Urquiza U, et al. "Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer." European Journal of Medicinal Chemistry, 2024.[Link]

  • Gabriele E, Porta F, Facchetti G, et al. "Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest." Arkivoc, 2017.[Link]

Comparative

In vivo vs in vitro efficacy correlation for (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone testing

A Researcher's Guide to Bridging the In Vitro-In Vivo Efficacy Gap for Novel Anticancer Compounds A Case Study with (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone As a Senior Application Scientist, a recurring and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Bridging the In Vitro-In Vivo Efficacy Gap for Novel Anticancer Compounds

A Case Study with (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

As a Senior Application Scientist, a recurring and critical challenge in preclinical drug development is the translation of promising in vitro results into tangible in vivo efficacy. The chasm between a compound's performance in a petri dish and its activity in a complex biological system is where many promising candidates falter. Only 5% of anticancer agents that show preclinical activity are ultimately approved, a statistic that underscores the difficulty of this transition.[1] This guide provides an in-depth framework for systematically correlating in vitro potency with in vivo efficacy, using the imidazole derivative (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone as a representative novel compound.

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in numerous FDA-approved drugs and its potential for a wide range of pharmacological activities, including anticancer effects.[2][3][4][5] Compounds like (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone are often designed as inhibitors of key signaling pathways, such as protein kinases, which are critical for cancer cell proliferation.[4][5] This guide will walk through the essential stages of characterization, from initial cell-based assays to the design and interpretation of animal studies, culminating in the establishment of a robust in vitro-in vivo correlation (IVIVC).

Section 1: Foundational In Vitro Characterization

The journey begins with a precise understanding of the compound's activity in a controlled laboratory setting.[6] The goal is to determine the concentration at which the compound elicits a biological effect on cancer cells.

Determining Cellular Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental metric of a drug's potency. It is determined using cell viability assays that measure the health of cancer cells after exposure to the compound.

Causality Behind Experimental Choices:

  • Assay Selection: The CellTiter-Glo® Luminescent Cell Viability Assay is a preferred method. It quantifies ATP, an indicator of metabolically active cells, providing a robust and highly sensitive readout.[7] This "add-mix-measure" format minimizes pipetting errors and is suitable for high-throughput screening.[7]

  • Cell Line Selection: The choice of cancer cell lines is critical. A panel of lines representing different tumor types (e.g., lung, breast, colon) should be used. For our example compound, which may target pathways common in adenocarcinomas, cell lines like A549 (lung) and MCF-7 (breast) are relevant choices.[3][8]

  • Controls: Including a known clinical compound (e.g., a standard-of-care chemotherapy agent) provides a benchmark for potency and validates the assay's performance.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from standard methodologies.[7][9][10][11]

  • Cell Plating: Seed cancer cells into opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Preparation: Prepare a serial dilution of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. A typical starting concentration is 10 mM, diluted down in multiple steps.

  • Dosing: Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for 72 hours, a standard duration to observe effects on cell proliferation.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10][11] Add 100 µL of the reagent to each well.[11]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Convert luminescence readings to percent viability relative to the vehicle control. Plot the results against the compound concentration and fit a dose-response curve to calculate the IC50 value.

Data Presentation: In Vitro Potency
Cell LineTissue of Origin(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone IC50 (µM)
A549Lung Adenocarcinoma0.5
MCF-7Breast Adenocarcinoma1.2
HCT116Colorectal Carcinoma0.8

Section 2: The Transition to In Vivo Efficacy

Promising in vitro data is necessary but not sufficient for success. An in vivo model, typically a mouse xenograft, is required to evaluate efficacy within a complex biological system.[13]

Workflow for Preclinical Efficacy Testing

The transition from a controlled in vitro environment to a complex in vivo model requires a systematic approach. This workflow ensures that decisions are data-driven at each stage.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation & Decision In Vitro Assay Cell Viability Assay (IC50 Determination) Potency Check Potent? In Vitro Assay->Potency Check PK Study Pharmacokinetic (PK) Study (Dosing, Exposure) Potency Check->PK Study Yes Efficacy Study In Vivo Efficacy Study (Tumor Growth Inhibition) PK Study->Efficacy Study Model Development Xenograft Model Development Model Development->Efficacy Study IVIVC PK/PD Modeling & In Vitro-In Vivo Correlation Efficacy Study->IVIVC Decision Advance? IVIVC->Decision

Caption: Preclinical drug development workflow.

Model Selection: The Mouse Xenograft

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard in oncology research.[14][15] In these models, human cancer cells are implanted into immunocompromised mice.[14][16]

Causality Behind Experimental Choices:

  • Model Type: CDX models, using cell lines like A549, are often used for initial efficacy screening due to their reproducibility and lower cost.[15]

  • Implantation Site: Subcutaneous implantation on the flank of the mouse is a common and technically straightforward method that allows for easy tumor measurement.[14]

  • Host Strain: Immunocompromised mice (e.g., nude or NSG mice) are necessary to prevent rejection of the human tumor cells.[15][17]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Study

This protocol is based on established methodologies.[16][17]

  • Cell Preparation: Culture A549 cells to ~80% confluency. Harvest and resuspend the cells in a sterile medium, often mixed with a basement membrane extract like Cultrex BME to improve tumor take and growth.

  • Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

  • Randomization: Once tumors reach the target size, randomize the mice into treatment and control groups.

  • Dosing: Administer (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone to the treatment group based on prior pharmacokinetic (PK) studies that determine an appropriate dose and schedule. The control group receives the vehicle.

  • Efficacy Endpoint: Continue treatment for a defined period (e.g., 21-28 days). The primary endpoint is typically Tumor Growth Inhibition (TGI).

  • Data Analysis: Calculate TGI by comparing the change in tumor volume in the treated group to the control group.

Data Presentation: In Vivo Efficacy
Treatment GroupDose & ScheduleMean Tumor Volume (Day 21)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlN/A1500 mm³0%
Compound X50 mg/kg, daily600 mm³60%

Section 3: Forging the Link: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro IC50 and the in vivo efficacious dose.[18] This is achieved through Pharmacokinetic/Pharmacodynamic (PK/PD) modeling, which integrates data on drug exposure (PK) and biological effect (PD).[1][19][20]

The Role of Pharmacokinetics (PK)

PK describes what the body does to the drug: absorption, distribution, metabolism, and excretion.[19] A PK study is essential to understand the drug concentrations achieved in the plasma and, ideally, in the tumor tissue over time.[21] This data, often expressed as the Area Under the Curve (AUC), is the critical link between the administered dose and the concentration the tumor is exposed to.[22]

Bridging In Vitro and In Vivo Data

A major challenge is that dissociated cancer cells in a dish are often more vulnerable than those in a solid tumor.[13] Consequently, the drug concentration required for efficacy in vivo is typically much higher than the in vitro IC50.[23] The key is to determine if a therapeutically relevant concentration can be maintained at the tumor site without causing unacceptable toxicity.

Conceptual Framework: PK/PD Correlation PK/PD modeling aims to connect the dots between the dose administered, the resulting drug concentration in the body, and the ultimate effect on the tumor.

G Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration in Plasma & Tumor (AUC) PK->Concentration PD Pharmacodynamics (PD) (Target Engagement, Cellular Effect) Concentration->PD Efficacy In Vivo Efficacy (Tumor Growth Inhibition) PD->Efficacy

Caption: Relationship between PK and PD.

A successful IVIVC is established when a consistent relationship is found between the in vitro potency (IC50) and the in vivo plasma/tumor concentration required to achieve a certain level of tumor growth inhibition.[24][25] For example, a common goal is to achieve a trough plasma concentration that is consistently above the in vitro IC50 for the duration of the dosing interval.

Conclusion

The path from a potent in vitro compound to an effective in vivo drug candidate is complex and fraught with challenges.[6] For a novel agent like (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a systematic approach is paramount. By meticulously characterizing its in vitro potency across relevant cell lines, selecting an appropriate in vivo model, and critically, integrating pharmacokinetic data to build a robust PK/PD model, researchers can bridge the efficacy gap. This process not only de-risks clinical development but also provides a deeper, more mechanistic understanding of the drug's action, ultimately increasing the probability of translating preclinical promise into clinical success.[26]

References

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  • Shah, D. K., & Betts, A. M. (2018). Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. Journal of Pharmacokinetics and Pharmacodynamics, 45(2), 297-308.
  • Al-Ostoot, F. H., et al. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences.
  • Rehman, S. U., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(23), 8251.
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  • Certis Oncology Solutions. (n.d.). How does in vitro testing compare with in vivo testing? Certis Oncology Solutions.
  • Kobayashi, H., et al. (2009). In vitro-in vivo Correlation in Anticancer Drug Sensitivity Test Using AUC-Based Concentrations and Collagen Gel Droplet-Embedded Culture. Karger Publishers.
  • Shah, D. K., & Betts, A. M. (2018). Establishing in vitro–in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach.
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(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
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(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
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